Ethyl 2-methoxybenzoate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODWEPAWIJGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047126 | |
| Record name | Ethyl o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-26-4, 66507-71-9 | |
| Record name | Ethyl 2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OB313918P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzoate from 2-methoxybenzoic acid
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of ethyl 2-methoxybenzoate, a valuable compound in organic synthesis and fragrance industries.[1][2] We will delve into the primary synthetic route, Fischer-Speier esterification, offering a detailed, field-proven protocol. Furthermore, we will explore alternative methodologies, providing a comparative analysis to enable informed decisions in experimental design.
Introduction to this compound
This compound, also known as ethyl o-anisate, is an ester with the molecular formula C10H12O3.[3] It is recognized for its sweet, floral, and fruity aroma, making it a component in fragrance formulations.[2] Beyond its olfactory properties, it serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals. A clear understanding of its synthesis is therefore crucial for professionals in chemical and pharmaceutical development.
Primary Synthesis Route: Fischer-Speier Esterification
The most common and economically viable method for preparing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (2-methoxybenzoic acid) and an alcohol (ethanol) to yield an ester and water.[4][5]
Underlying Principles
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6] The reaction equilibrium can be manipulated to favor the formation of the ester product. According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[6][7]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the 2-methoxybenzoic acid.[6][8][9] This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[8][9]
-
Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound, and regenerate the acid catalyst.[8][9]
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol
Materials:
-
2-Methoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxybenzoic acid in an excess of absolute ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water.[11]
-
Transfer the aqueous mixture to a separatory funnel and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Alternative Synthesis Methods
While Fischer esterification is a robust method, certain substrates may be sensitive to the harsh acidic conditions and high temperatures.[13] In such cases, alternative methods can be employed.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Thionyl Chloride Method | 2-methoxybenzoic acid, thionyl chloride (SOCl2), ethanol | Two-step process: 1. Formation of acid chloride with SOCl2. 2. Reaction of acid chloride with ethanol. | High reactivity of the acid chloride intermediate. | Thionyl chloride is corrosive and toxic; generates HCl and SO2 as byproducts.[14] |
| Steglich Esterification | 2-methoxybenzoic acid, ethanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Mild, room temperature conditions.[15] | Suitable for acid-sensitive substrates.[16] | DCC is an allergen and the byproduct, dicyclohexylurea (DCU), can be difficult to remove completely.[17] |
| Alkylation of Carboxylate | 2-methoxybenzoic acid, a base (e.g., K2CO3), ethyl iodide | Nucleophilic substitution (SN2) reaction. | Avoids the use of strong acids. | Ethyl iodide is a lachrymator and potential alkylating agent for other nucleophilic sites.[16] |
Thionyl Chloride Method Protocol
This method proceeds via the formation of a highly reactive acyl chloride intermediate.
Step 1: Formation of 2-methoxybenzoyl chloride
-
In a fume hood, place 2-methoxybenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride (SOCl2). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[18]
-
Gently reflux the mixture until the evolution of HCl and SO2 gases ceases.
-
Remove the excess thionyl chloride by distillation or co-evaporation with an inert solvent like toluene.[18]
Step 2: Esterification
-
Dissolve the crude 2-methoxybenzoyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and slowly add ethanol. A base such as pyridine may be added to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Perform an aqueous work-up to remove any unreacted starting materials and byproducts, followed by drying and solvent evaporation to yield the crude ester.
-
Purify by vacuum distillation.
Steglich Esterification Protocol
This method is advantageous for its mild reaction conditions.[15]
-
In a round-bottom flask, dissolve 2-methoxybenzoic acid, ethanol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with dilute acid (to remove DMAP), water, and brine.
-
Dry the organic layer, evaporate the solvent, and purify the resulting ester.
Reaction Mechanism Visualization
Caption: Simplified mechanism of Fischer-Speier esterification.
Safety and Handling
-
2-Methoxybenzoic acid: Causes skin and serious eye irritation.[19][20] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
-
This compound: May cause eye, skin, and respiratory tract irritation. It is a combustible material.[21][22] Store in a cool, well-ventilated area away from ignition sources.[21]
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Thionyl Chloride: Toxic and corrosive. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
DCC: A potent skin sensitizer and allergen.[17] Avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[19][20][21][22]
Conclusion
The synthesis of this compound from 2-methoxybenzoic acid is a well-established transformation in organic chemistry. While Fischer-Speier esterification remains the most direct and cost-effective method, alternative approaches like the use of thionyl chloride or Steglich esterification offer milder conditions suitable for more delicate substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. Careful execution of the chosen protocol, coupled with appropriate safety measures, will ensure a successful and efficient synthesis of this valuable compound.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Synthesis, Properties, and Applications in Research and Development
Introduction
Ethyl 2-methoxybenzoate, a seemingly unassuming aromatic ester, holds a significant place in the toolkit of synthetic chemists, particularly those in the fields of fragrance, flavor, and pharmaceutical development. Its structural features—a benzene ring substituted with an ester and a methoxy group in the ortho position—confer upon it a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
Core Identification: IUPAC Name and CAS Number
At the heart of any chemical discourse is its unambiguous identification. For this compound, the standard nomenclature and registry numbers are as follows:
These identifiers are crucial for accurate literature searches, regulatory compliance, and procurement. The compound is also known by several synonyms, including Ethyl o-anisate and 2-Methoxybenzoic acid ethyl ester.[1]
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[2] |
| Boiling Point | 235 °C at 760 mmHg | The Good Scents Company |
| Density | 1.112 g/cm³ | --INVALID-LINK--[3] |
| Solubility | Insoluble in water; soluble in ethanol and oils. | --INVALID-LINK--[2] |
| Refractive Index | 1.5210 | --INVALID-LINK--[3] |
| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company |
Synthesis of this compound: The Fischer Esterification
The most common and efficient method for preparing this compound is the Fischer esterification of 2-methoxybenzoic acid with ethanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed.[5]
Experimental Protocol:
Herein, we provide a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar esterifications.[6][7][8]
Materials:
-
2-methoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the acidic catalyst. Be cautious during the bicarbonate wash as carbon dioxide evolution can cause pressure buildup.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Final Purification: Remove the diethyl ether by rotary evaporation to yield the crude this compound. For higher purity, the product can be distilled under reduced pressure.
Synthesis Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound via Fischer esterification.
Applications in Research and Drug Development
While widely used in the fragrance industry for its sweet, floral, and fruity notes, this compound also serves as a valuable building block in organic synthesis, including the preparation of more complex molecules for pharmaceutical applications.[9] Benzoate derivatives, in general, have been investigated for a range of biological activities.[10]
The ester and methoxy functionalities of this compound can be strategically manipulated to introduce further chemical diversity. The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the ester and methoxy groups must be considered.
While direct applications in marketed drugs are not prominently documented, its structural motif is present in various research compounds. For instance, substituted benzoates are precursors in the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs.[10] Furthermore, its use as an intermediate allows for the introduction of the 2-methoxybenzoyl group into larger molecules, which can influence their pharmacological properties.
Conceptual Application Diagram:
Caption: A conceptual diagram showing the synthetic utility of this compound in generating diverse chemical intermediates for drug discovery.
Spectroscopic Data for Characterization
Accurate characterization of synthesized compounds is paramount in scientific research. The primary spectroscopic techniques used to identify and confirm the structure of this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.
-
IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), as well as C-O stretching bands and signals corresponding to the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).[1]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a combustible liquid.[11]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical with a well-established synthetic route and a range of applications. For researchers and professionals in drug development, it represents a valuable starting material and intermediate for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. lookchem.com [lookchem.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. mdpi.com [mdpi.com]
- 7. phillysim.org [phillysim.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical and Spectroscopic Properties of Ethyl 2-methoxybenzoate
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical industries. Designed for researchers, chemists, and drug development professionals, this document consolidates essential physical and spectral data, outlines a detailed synthesis protocol with mechanistic insights, and interprets advanced spectroscopic analyses. The guide emphasizes the causal relationships behind the observed properties and experimental procedures, ensuring a deep, actionable understanding of this compound.
Chemical Identity and Physical Properties
This compound, also known as ethyl o-anisate, is an organic compound characterized by an ethyl ester functional group and a methoxy substituent at the ortho position of the benzene ring.[1][2] Its molecular structure gives rise to a unique combination of physical and organoleptic properties, making it a valuable ingredient in various formulations.
The physical state of this compound at standard conditions is a colorless to light yellow liquid.[3] Its characteristic sweet, floral, and fruity odor is a primary driver of its use in perfumery.[2] A compilation of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7335-26-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 235-262 °C at 760 mmHg127-128 °C at 11 mmHg | [1][4] |
| Density | 1.108 - 1.116 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | ~1.521 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [2] |
| Vapor Pressure | ~0.014 mmHg at 25 °C (estimated) | [2] |
| logP (Octanol/Water) | ~2.4 | [5] |
Note on Boiling Point Discrepancy: The reported boiling point at atmospheric pressure (760 mmHg) varies between sources. This variation can be attributed to differences in experimental purity and measurement conditions. The boiling point at reduced pressure is a more consistent metric for purification via vacuum distillation.
Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. This section details the expected and observed data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the specific arrangement of hydrogen atoms in the molecule. The spectrum of this compound is highly characteristic.
Experimental Data (400 MHz, CDCl₃): δ 7.78-7.80 (m, 1H), 7.44-7.49 (m, 1H), 6.96-6.98 (m, 2H), 4.37 (q, 2H, J = 7.2 Hz), 3.90 (s, 3H), 1.39 (t, 3H, J = 7.1 Hz).
Interpretation:
-
Aromatic Protons (δ 6.96-7.80): The four protons on the benzene ring appear as complex multiplets in the downfield region. The proton ortho to the ester group is the most deshielded (δ 7.78-7.80) due to the electron-withdrawing nature of the carbonyl.
-
Ethyl Group Protons (δ 4.37, 1.39): The methylene protons (-O-CH₂ -CH₃) appear as a quartet at δ 4.37, split by the adjacent methyl group. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet at δ 1.39, split by the methylene group. This classic quartet-triplet pattern is definitive for an ethyl group attached to an electronegative atom.
-
Methoxy Group Protons (δ 3.90): The three protons of the methoxy group (-OCH₃ ) appear as a sharp singlet at δ 3.90, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectroscopy
While a publicly available, peer-reviewed ¹³C NMR spectrum is not readily accessible, the chemical shifts can be reliably predicted based on the known effects of the substituents. The molecule has 10 unique carbon atoms. Proprietary databases, such as SpectraBase, may contain experimental spectra.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester Carbonyl) | ~166 | The carbonyl carbon of an ester is highly deshielded. |
| C1 (Aromatic, -C-C=O) | ~120 | Quaternary carbon, shielded by the adjacent methoxy group. |
| C2 (Aromatic, -C-OCH₃) | ~159 | Attached to the electronegative oxygen, causing significant downfield shift. |
| C3, C5 (Aromatic C-H) | ~112, ~120 | Shielded by the ortho/para directing methoxy group. |
| C4 (Aromatic C-H) | ~133 | Aromatic C-H carbon, less affected by substituents. |
| C6 (Aromatic C-H) | ~131 | Aromatic C-H ortho to the electron-withdrawing ester group. |
| -O-CH₂ -CH₃ (Methylene) | ~61 | Methylene carbon attached to the ester oxygen. |
| -O-CH₂-CH₃ (Methyl) | ~14 | Terminal methyl carbon of the ethyl group. |
| -OCH₃ (Methoxy) | ~56 | Methoxy carbon attached to the aromatic ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.[6][7]
Key Observed Peaks (m/z):
-
180 (M⁺˙): The molecular ion peak, corresponding to the molecular weight of the compound.
-
135 (Base Peak): This is the most abundant ion. It is formed by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), a process known as alpha-cleavage relative to the benzene ring.
-
133: This fragment likely arises from the loss of an ethyl group followed by the loss of CO, a common fragmentation pathway for benzoate esters. A study on related isomers suggests that an "ortho effect" can facilitate unique fragmentation pathways, and the interaction between the ortho-substituents can lead to the formation of an m/z 133 ion.
The proposed primary fragmentation pathway is visualized below.
References
- 1. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 3. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 4. CAS 7335-26-4: this compound | CymitQuimica [cymitquimica.com]
- 5. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [sigmaaldrich.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 7335-26-4|this compound|BLD Pharm [bldpharm.com]
A-Z Guide to Ethyl 2-methoxybenzoate: Key Reactive Sites and Synthetic Applications
Abstract
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a versatile aromatic ester with significant applications in organic synthesis, fragrance development, and as an intermediate in the pharmaceutical industry.[1][2] This technical guide provides an in-depth analysis of the molecule's key reactive sites, grounded in its unique electronic and structural characteristics. We will explore the reactivity of the aromatic ring, the ester functional group, and the methoxy group, offering a comprehensive overview for researchers, chemists, and professionals in drug development. This document will elucidate the causality behind its reaction patterns and provide actionable experimental protocols for its synthetic transformations.
Introduction: The Synthetic Potential of a Multifunctional Aromatic
This compound is a seemingly simple molecule, yet it possesses a nuanced reactivity profile that makes it a valuable building block in complex organic synthesis.[3] Its structure, featuring a benzene ring substituted with an activating methoxy group and a deactivating ethyl ester group, creates a fascinating interplay of electronic effects. This guide will dissect these effects to predict and explain the molecule's behavior in various chemical transformations, providing a foundational understanding for its strategic use in the synthesis of high-value compounds.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the electronic contributions of its two primary functional groups: the methoxy (-OCH₃) group and the ethyl carboxylate (-COOCH₂CH₃) group.
-
The Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy group exerts a strong +M (mesomeric) or +R (resonance) effect by donating its lone pair of electrons into the aromatic π-system.[4][5] This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[5][6] This effect is known to activate the ring towards electrophilic aromatic substitution.[4]
-
The Ethyl Ester Group (-COOCH₂CH₃): Conversely, the ester group is an electron-withdrawing group (EWG). It exerts a -M (or -R) effect, pulling electron density out of the ring. This deactivates the ring towards electrophilic substitution, making it less reactive than benzene itself.[6][7] Deactivating groups typically direct incoming electrophiles to the meta position.[6]
The simultaneous presence of a strong activating group and a moderately deactivating group on the same ring leads to a competitive and highly regioselective reactivity profile, which is the cornerstone of this molecule's synthetic utility.
Spectroscopic Fingerprints of Reactivity
The structural features that dictate reactivity can be observed through various spectroscopic techniques.
| Spectroscopic Data | Key Features and Interpretation |
| ¹H NMR | Distinct signals for aromatic protons, with upfield shifts for protons ortho and para to the -OCH₃ group due to increased electron density. The ethyl group protons (-CH₂- and -CH₃) will also be clearly visible. |
| ¹³C NMR | The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will show varied chemical shifts reflecting the electron-donating and withdrawing effects of the substituents. |
| IR Spectroscopy | A strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹). C-O stretches for the ester and ether linkages, and characteristic peaks for the aromatic ring. |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight (180.20 g/mol ).[2][8] Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The base peak is often observed at m/z 135, corresponding to the methoxybenzoyl cation.[2] |
Key Reactive Sites and Chemical Transformations
The molecule presents three primary loci for chemical reactions: the aromatic ring, the ester group, and the methoxy group.
The Aromatic Ring: A Target for Electrophilic Substitution
The most significant reactions occur on the aromatic ring. The directing effects of the existing substituents are paramount in determining the outcome of Electrophilic Aromatic Substitution (EAS).
-
Directing Effects: The methoxy group is a powerful ortho, para-director, while the ester group is a meta-director.[5][7] In this competitive scenario, the strongly activating ortho, para-directing methoxy group dominates. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group.
-
Regioselectivity:
-
Position 4 (para to -OCH₃): This is often the major product due to reduced steric hindrance compared to the ortho positions.[9]
-
Position 6 (ortho to -OCH₃): Substitution can occur here, but it is generally a minor product due to steric hindrance from the adjacent ester group.
-
Position 3 and 5: These positions are electronically disfavored.
-
A typical EAS workflow is outlined below:
Caption: General workflow for Electrophilic Aromatic Substitution.
The Ester Functional Group: A Hub of Carbonyl Chemistry
The ethyl ester group is susceptible to a range of nucleophilic acyl substitution and reduction reactions.
-
Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH) followed by acidification hydrolyzes the ester to 2-methoxybenzoic acid.[10][11] This is a fundamental transformation for converting the ester into a carboxylic acid.
-
Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol.[12][13][14] The reaction proceeds via two hydride additions, with an aldehyde as a transient intermediate.[12] The final products after an aqueous workup are (2-methoxyphenyl)methanol and ethanol.[12] Weaker reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce esters.[14][15]
Caption: Key reactions at the ester functional group.
The Methoxy Group: Stability and Potential for Cleavage
The C-O bond of the aryl methyl ether is generally stable. However, it can be cleaved under harsh conditions to yield a phenol.
-
Ether Cleavage: Strong acids like HBr or Lewis acids such as boron tribromide (BBr₃) are commonly used for this transformation.[16][17] This reaction is crucial in natural product synthesis and drug development when a free phenolic hydroxyl group is required. Cleavage with BBr₃ is particularly effective for aryl methyl ethers.[16]
Applications in Drug Development and Synthesis
The specific reactivity of this compound makes it a valuable precursor in medicinal chemistry. For instance, the ability to selectively functionalize the aromatic ring via EAS, followed by modification of the ester group, allows for the construction of complex molecular scaffolds. The molecule serves as a starting point for compounds where a substituted 2-hydroxybenzoic acid core is required, a common motif in pharmacologically active molecules.[3]
Experimental Protocols
Protocol 1: Nitration of this compound (Illustrative EAS)
-
Objective: To synthesize Ethyl 4-nitro-2-methoxybenzoate.
-
Procedure:
-
Cool a solution of this compound (1 eq.) in concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to yield the para-nitro isomer as the major product.
-
Protocol 2: Reduction of this compound with LiAlH₄
-
Objective: To synthesize (2-methoxyphenyl)methanol.
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2 eq.) in anhydrous THF at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by vacuum distillation or column chromatography.
-
Conclusion
This compound is a molecule with a well-defined yet versatile reactivity profile. By understanding the interplay of its functional groups, chemists can harness its potential as a key intermediate for a wide range of applications, from fine chemicals to complex pharmaceutical agents. The dominance of the ortho, para-directing methoxy group in electrophilic substitution, coupled with the classic reactivity of the ester and the potential for ether cleavage, provides a powerful toolkit for synthetic design.
References
- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 2. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. youtube.com [youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Commercial Availability, Quality Control, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a key aromatic ester with significant applications in organic synthesis, fragrance formulation, and pharmaceutical research. This guide provides a comprehensive overview of its commercial availability from various suppliers, outlines critical quality control parameters, and details its utility in synthetic chemistry. By offering in-depth technical insights and actionable protocols, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Introduction to this compound
This compound is a benzoate ester characterized by a methoxy group at the ortho-position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in organic synthesis. Its pleasant, sweet, and floral odor also leads to its use in the fragrance industry. In the context of drug development, the 2-methoxybenzoyl moiety is present in several pharmacologically active molecules, making this compound a valuable starting material or intermediate.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: Approximately 257 °C
-
Solubility: Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to various scales, from laboratory research to industrial production. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Product Number (Example) | Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | 136485 | ≥99% | Offers various grades, including for synthesis and research. Detailed specifications and safety data are readily available. |
| TCI (Tokyo Chemical Industry) | M0117 | >98.0% (GC) | A reliable source for high-purity reagents for research and development. |
| Alfa Aesar (Thermo Fisher Scientific) | A14589 | 99% | Provides a range of pack sizes suitable for laboratory use. |
| Santa Cruz Biotechnology | sc-237894 | N/A | Primarily for research use, often with extensive biological data. |
Procurement Considerations:
When sourcing this compound, researchers should consider the following:
-
Purity: For applications in pharmaceutical synthesis, a purity of ≥99% is often required to minimize side reactions and ensure the integrity of the final product.
-
Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on purity (typically determined by Gas Chromatography - GC), identity (confirmed by ¹H NMR and/or IR spectroscopy), and levels of any significant impurities.
-
Regulatory Compliance: For use in GMP (Good Manufacturing Practice) environments, ensure the supplier can provide the necessary documentation and support.
Quality Control and Analytical Verification
Independent verification of the identity and purity of this compound upon receipt is a critical step in any research or development workflow. This ensures the reliability of experimental results and the quality of the final products.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound. It allows for the separation and identification of the main component and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling patterns provide a unique fingerprint of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, such as the ester carbonyl (C=O) and the C-O bonds of the ether and ester.
Synthetic Utility and Reaction Protocols
This compound serves as a versatile precursor in a variety of organic transformations. The ester and methoxy groups can be manipulated to introduce new functionalities.
Saponification to 2-Methoxybenzoic Acid
A fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 2-methoxybenzoic acid, which is a common building block in medicinal chemistry.
Experimental Protocol: Saponification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and acidify with hydrochloric acid (HCl) until the pH is ~2. The product, 2-methoxybenzoic acid, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality and Rationale: The use of excess NaOH ensures the complete hydrolysis of the ester. The reaction is heated to reflux to increase the reaction rate. Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.
Diagram: Saponification Workflow
Caption: Workflow for the saponification of this compound.
Grignard Reaction for Tertiary Alcohol Synthesis
The ester functionality of this compound can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in drug discovery.
Diagram: Grignard Reaction Pathway
Caption: Synthesis of a tertiary alcohol via Grignard reaction.
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile reagent with important applications in both academic research and industrial drug development. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and stringent quality control are paramount to its successful application. The synthetic protocols outlined in this guide provide a foundation for its use in the synthesis of more complex molecules.
Introduction to Ethyl 2-methoxybenzoate: A Versatile Synthetic Intermediate
An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl 2-methoxybenzoate
This compound, also known as ethyl o-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃.[1][2] It presents as a colorless to pale yellow liquid with a characteristic fruity odor.[3] This compound is a valuable building block in organic synthesis, serving as a precursor in the development of pharmaceuticals, agrochemicals, and as a component in fragrances and flavorings.[3][4][5] Its reactivity is primarily centered around the ester functional group, but is also influenced by the electron-donating methoxy group at the ortho position on the benzene ring. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 7335-26-4 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 127-128°C at 11 mmHg | [6] |
| Density | 1.112 g/cm³ | [6] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |
Saponification: Base-Catalyzed Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions, a fundamental reaction for converting esters into their corresponding carboxylic acids.[7] For this compound, this process yields 2-methoxybenzoic acid, an important synthetic intermediate.
Mechanism of Saponification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, which drives the equilibrium toward the products.[7]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[8]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed 2-methoxybenzoic acid. This acid-base reaction is the thermodynamic driving force for the reaction, producing ethanol and the sodium salt of the carboxylic acid (sodium 2-methoxybenzoate).
-
Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt, precipitating the final 2-methoxybenzoic acid product, which is often insoluble in the aqueous solution.[7][9]
Visualization: Saponification Mechanism
Caption: Mechanism of Saponification of this compound.
Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid
This protocol is a representative procedure for the saponification of an ester.[7][9]
-
Setup: In a round-bottom flask, combine 5 g of this compound with 50 mL of 2 M aqueous sodium hydroxide (NaOH) solution. Add a few boiling chips.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for approximately 45-60 minutes, or until the oily ester layer disappears, indicating the completion of the reaction.[9]
-
Cooling & Acidification: Allow the mixture to cool to room temperature. Transfer the solution to a beaker and cool it further in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with constant stirring until the solution is acidic (test with litmus paper). This will cause the 2-methoxybenzoic acid to precipitate as a white solid.[9]
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold water to remove any remaining salts. The crude product can be purified by recrystallization from water.
Grignard Reaction: Formation of Tertiary Alcohols
Grignard reagents are powerful nucleophiles that react with esters to produce tertiary alcohols.[10] This reaction provides an excellent method for forming new carbon-carbon bonds. When this compound is treated with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), two equivalents of the reagent are consumed to yield (2-methoxyphenyl)diphenylmethanol.
Mechanism of Grignard Reaction
The reaction proceeds in two main stages, both involving nucleophilic attack by the Grignard reagent.
-
First Equivalent - Ketone Formation: The Grignard reagent (R-MgX) attacks the ester carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the ethoxide group to form a ketone intermediate ((2-methoxyphenyl)(phenyl)methanone in this case).[10]
-
Second Equivalent - Alcohol Formation: The newly formed ketone is highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.[10]
-
Acidic Workup: The reaction is quenched with an aqueous acid (e.g., dilute H₂SO₄ or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product.
Causality Behind Experimental Choices: The use of anhydrous solvents (like diethyl ether or THF) is critical because Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic solvents.[11]
Visualization: Grignard Reaction Workflow
Caption: Experimental workflow for a Grignard reaction with an ester.
Experimental Protocol: Synthesis of (2-methoxyphenyl)diphenylmethanol
This protocol is adapted from standard procedures for reacting Grignard reagents with esters.[10]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.
-
Ester Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous ether to the stirred Grignard solution.
-
Reaction & Reflux: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently reflux the mixture for 30 minutes to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding dilute sulfuric acid.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude tertiary alcohol.
-
Purification: Purify the product by recrystallization or column chromatography.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Esters can be efficiently reduced to primary alcohols using powerful hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄).[12] This reaction transforms this compound into (2-methoxyphenyl)methanol.
Mechanism of Reduction
The reduction involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex.
-
First Hydride Attack: The hydride ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating the ethoxide group to form an aldehyde (2-methoxybenzaldehyde).
-
Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming an aluminum alkoxide intermediate.
-
Acidic Workup: The reaction is quenched by the careful addition of water followed by an aqueous acid to neutralize the excess LiAlH₄ and protonate the alkoxide, yielding the primary alcohol, (2-methoxyphenyl)methanol.
Causality Behind Reagent Choice: LiAlH₄ is a highly reactive and unselective reducing agent, necessary for the reduction of the relatively unreactive ester functional group. Weaker reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters under standard conditions.
Visualization: Reduction Mechanism
Caption: Mechanism for the LiAlH₄ reduction of this compound.
Experimental Protocol: Synthesis of (2-methoxyphenyl)methanol
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Ester Addition: Slowly add a solution of this compound in anhydrous THF to the stirred LiAlH₄ suspension. Control the rate of addition to maintain a gentle reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reduction.
-
Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Isolation: Filter the mixture to remove the aluminum salts, washing the filter cake with THF or ether. Combine the filtrates and evaporate the solvent to obtain the crude alcohol product.
-
Purification: The product can be purified by distillation or column chromatography.
Acid-Catalyzed Hydrolysis (Fischer Esterification - Reverse)
The acid-catalyzed hydrolysis of an ester is the reverse of Fischer esterification. It is an equilibrium process that converts an ester and water into a carboxylic acid and an alcohol, catalyzed by a strong acid like H₂SO₄.
Mechanism of Acid-Catalyzed Hydrolysis
This mechanism involves several equilibrium steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base, regenerating the acid catalyst and yielding the final 2-methoxybenzoic acid product.
Controlling the Equilibrium: To drive the reaction towards the products (hydrolysis), a large excess of water is used, in accordance with Le Châtelier's principle.[13]
Visualization: Acid-Catalyzed Hydrolysis Mechanism
Caption: Equilibrium steps in the acid-catalyzed hydrolysis of an ester.
Summary of Reactions
| Reaction Type | Key Reagents | Major Product |
| Saponification | 1) NaOH (aq), Reflux2) HCl (aq) | 2-Methoxybenzoic Acid |
| Grignard Reaction | 1) 2 eq. PhMgBr, Ether2) H₃O⁺ | (2-methoxyphenyl)diphenylmethanol |
| Reduction | 1) LiAlH₄, THF2) H₂O, H₃O⁺ | (2-methoxyphenyl)methanol |
| Acid Hydrolysis | H₂SO₄, H₂O, Reflux | 2-Methoxybenzoic Acid |
References
- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 2. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 3. CAS 7335-26-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 5. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of Ethyl 2-methoxybenzoate as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Potential of a Simple Ester
Ethyl 2-methoxybenzoate, a seemingly simple aromatic ester, holds significant potential in pharmaceutical development as a readily available and cost-effective starting material.[1] Its true value lies in its strategic functionalization to yield more complex, highly substituted benzene rings that form the backbone of several important drugs. The methoxy and ethyl ester groups provide both steric and electronic influences that can be exploited to direct subsequent chemical transformations with high regioselectivity. This guide will focus on the synthetic routes to key intermediates derived from the this compound scaffold and their application in the synthesis of prominent APIs.
Core Synthetic Strategy: From Ester to Essential Intermediates
The primary utility of this compound in pharmaceutical synthesis is its conversion to centrally important intermediates, such as 4-amino-5-chloro-2-methoxybenzoic acid and 2-methoxy-4-amino-5-nitrobenzoic acid. These molecules are the direct precursors to a range of therapeutic agents. The general synthetic workflow involves a series of well-established organic reactions, each chosen for its efficiency and scalability.
Caption: Generalized synthetic workflow from this compound to an API.
Application in the Synthesis of Metoclopramide
Metoclopramide is a widely used antiemetic and prokinetic agent.[2] Its synthesis relies on the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid.[2] The following section details a plausible and scientifically grounded protocol for the synthesis of this intermediate starting from this compound.
Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from this compound
This multi-step protocol is designed to efficiently convert this compound into the pivotal intermediate for Metoclopramide synthesis.
Step 1: Nitration of this compound
-
Rationale: The electron-donating methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent ethyl ester group, the nitration is expected to occur predominantly at the para-position (C4).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield Ethyl 4-nitro-2-methoxybenzoate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, a crucial functional group for the final API. A common and effective method is the use of a metal in an acidic medium.
-
Procedure:
-
To a mixture of Ethyl 4-nitro-2-methoxybenzoate (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and then neutralize with a sodium bicarbonate solution.
-
Extract the product, Ethyl 4-amino-2-methoxybenzoate, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product.
-
Step 3: Chlorination of Ethyl 4-amino-2-methoxybenzoate
-
Rationale: The amino group is a strong activating group, directing the electrophilic chlorination to the ortho position (C5). N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent.[3]
-
Procedure:
-
Dissolve Ethyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer, dry, and concentrate to yield Ethyl 4-amino-5-chloro-2-methoxybenzoate.
-
Step 4: Hydrolysis of the Ester
-
Rationale: The final step to obtain the key intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3]
-
Procedure:
-
Dissolve Ethyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
-
Protocol 2: Synthesis of Metoclopramide
With the key intermediate in hand, the final amidation step can be performed.
-
Rationale: This is a standard amide bond formation reaction. The carboxylic acid is typically activated before reacting with the amine.
-
Procedure:
-
To a stirred suspension of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir for 1 hour at room temperature.
-
Add N,N-diethylethane-1,2-diamine (1.2 eq) to the reaction mixture and continue stirring for an additional 12 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Metoclopramide.
-
Application in the Synthesis of Alizapride and Clebopride
Alizapride and Clebopride are other benzamide derivatives with antiemetic properties. Their synthesis also proceeds through intermediates that can be derived from this compound. For instance, the synthesis of Alizapride involves the intermediate 2-methoxy-4,5-diaminobenzoic acid, which can be prepared from 2-methoxy-4-amino-5-nitrobenzoic acid.[4]
Synthetic Pathway to Alizapride Intermediate
Caption: Proposed synthesis of the key diamino acid intermediate for Alizapride.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| This compound | C₁₀H₁₂O₃ | 180.20 | Starting Material |
| Ethyl 4-nitro-2-methoxybenzoate | C₁₀H₁₁NO₅ | 225.20 | Nitration |
| Ethyl 4-amino-2-methoxybenzoate | C₁₀H₁₃NO₃ | 195.22 | Reduction |
| Ethyl 4-amino-5-chloro-2-methoxybenzoate | C₁₀H₁₂ClNO₃ | 229.66 | Chlorination |
| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | Hydrolysis |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | Amidation |
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting point for the synthesis of key pharmaceutical intermediates. The protocols outlined in this guide demonstrate a logical and efficient pathway to important APIs like Metoclopramide. The principles of electrophilic aromatic substitution and functional group manipulation are central to unlocking the synthetic potential of this simple ester. Future research may focus on developing more sustainable and atom-economical methods for these transformations, potentially through the use of novel catalytic systems.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. CN101066968A - Prepn process of alizapride hydrochloride - Google Patents [patents.google.com]
Application of Ethyl 2-methoxybenzoate in Fragrance Formulations: A Technical Guide for Researchers and Formulation Scientists
Introduction
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a significant aroma chemical valued for its unique and versatile olfactory profile.[1][2] With a scent that is at once sweet, floral, and fruity with nuances of ylang-ylang and tuberose, it serves as a valuable modifier and enhancer in a wide array of fragrance compositions.[3][4] This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and protocols for the effective use of this compound in fragrance formulations. The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for creating stable, aesthetically pleasing, and well-characterized fragrances.
Physicochemical and Olfactory Properties
A thorough understanding of the physicochemical and olfactory properties of this compound is fundamental to its successful application. These properties influence its behavior in different formulations and its sensory perception.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 7335-26-4 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][6][9] |
| Molecular Weight | 180.20 g/mol | [1][6][9] |
| Appearance | Colorless to light yellow liquid | [5][8] |
| Boiling Point | 235 °C at 760 mmHg | [3] |
| Density | 1.112 g/cm³ | [8] |
| Flash Point | > 100 °C (> 212 °F) | [3] |
| Solubility | Soluble in alcohol; insoluble in water | [4] |
Olfactory Profile
| Olfactory Characteristic | Description | Source |
| Odor Type | Floral | [3][8] |
| Odor Description | Sweet, floral, fruity, with notes of raspberry, grape, ylang-ylang, and tuberose. Described as having a complex with methylated and phenolic modifications. | [3][4] |
| Substantivity | Approximately 268 hours on a smelling strip | [4] |
| Recommended Usage | Up to 2.0% in fragrance concentrate | [3] |
Application Protocols
The following protocols provide a systematic approach to incorporating and evaluating this compound in fragrance formulations.
Protocol 1: Stability and Solubility Testing
Objective: To assess the stability and solubility of this compound in various cosmetic bases.
Rationale: Stability testing is crucial to ensure that the fragrance maintains its intended olfactory profile and that the final product remains physically and chemically stable over its shelf life.[2][6][10] Factors such as light, temperature, and the chemical composition of the base can affect fragrance stability.[6]
Materials:
-
This compound
-
Cosmetic bases (e.g., 95% ethanol, mineral oil, a simple oil-in-water emulsion)
-
Glass vials with airtight caps
-
Pipettes
-
Controlled environment chambers (e.g., oven, refrigerator, UV light cabinet)[10]
Procedure:
-
Preparation of Samples:
-
Prepare solutions of this compound at a concentration of 1% in each of the selected cosmetic bases.
-
For each base, prepare three sets of samples: one for accelerated stability testing (heat), one for freeze-thaw stability, and one for photostability.
-
Ensure all samples are in tightly sealed glass vials to prevent evaporation.[11]
-
-
Accelerated Stability Testing (Heat):
-
Place one set of samples in an oven at a constant temperature of 40°C.
-
Evaluate the samples at 24 hours, 1 week, 2 weeks, and 4 weeks.
-
Assessment should include olfactory evaluation (comparing to a control sample stored at room temperature in the dark), visual inspection for color change or precipitation, and pH measurement of the base if applicable.
-
-
Freeze-Thaw Cycle Testing:
-
Photostability Testing:
-
Expose the third set of samples to a controlled UV light source.
-
Evaluate the samples at intervals, assessing for any changes in color and scent.
-
Data Interpretation: A stable formulation will show minimal to no change in color, clarity, and olfactory profile compared to the control sample.
Visualization of Stability Testing Workflow:
References
- 1. [TUTORIAL] Making Perfume Accords Using Essential Oils | Paste & Cut [paste-and-cut.com]
- 2. testinglab.com [testinglab.com]
- 3. media.timtul.com [media.timtul.com]
- 4. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 5. How To Create A Perfume Accord - Karen Gilbert [karengilbert.co.uk]
- 6. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 7. odournet.com [odournet.com]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. parfums-de-grasse.com [parfums-de-grasse.com]
- 10. iltusa.com [iltusa.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the NMR Spectroscopic Analysis of Ethyl 2-methoxybenzoate
<
Introduction
Ethyl 2-methoxybenzoate is an aromatic ester with applications in the fragrance and flavor industries.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note provides a detailed, step-by-step protocol for the comprehensive NMR analysis of this compound, encompassing one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices and best practices for data acquisition and interpretation are emphasized to ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. Irradiation with radiofrequency pulses can induce transitions between these energy states. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local chemical environment, providing detailed information about molecular structure.
Experimental Workflow Overview
The successful NMR analysis of this compound involves a systematic workflow, from meticulous sample preparation to the acquisition of a suite of NMR spectra and their subsequent interpretation.
Figure 1: A schematic overview of the NMR analysis workflow for this compound.
Detailed Experimental Protocol
1. Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]
-
Materials:
-
This compound (>98.0% purity)[5]
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and cotton wool or a syringe filter (0.22 µm)
-
Vortex mixer
-
-
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3][6] Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[7]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for optimal magnetic field shimming.[8]
-
Filtration: To remove any suspended particles that can broaden spectral lines, filter the solution directly into the NMR tube.[4][6] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.[4]
-
Tube Filling: Ensure the final sample height in the NMR tube is between 4-5 cm.[3][4] This volume is optimal for detection by the instrument's receiver coils.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
2. NMR Instrument Setup and Data Acquisition
The following parameters are provided as a guideline for a standard 400 MHz NMR spectrometer. Users should adapt these parameters based on their specific instrument and experimental needs.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field, which in turn maximizes spectral resolution.[8] Both manual and automated shimming routines can be employed.
-
-
¹H NMR Acquisition:
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[9]
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm.[9]
-
Acquisition Time (AQ): ~3 seconds to ensure good digital resolution.[9]
-
Relaxation Delay (D1): 1.5-5 seconds to allow for near-complete relaxation of the protons between scans.[9]
-
Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.
-
-
-
¹³C NMR Acquisition:
-
Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): ~200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Rationale: COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically over two or three bonds. This is invaluable for tracing out proton networks within the molecule.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in both dimensions (F1 and F2): Same as the ¹H NMR experiment.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Rationale: HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbon atoms they are attached to.[10]
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in F2 (¹H dimension): Same as the ¹H NMR experiment.
-
Spectral Width (SW) in F1 (¹³C dimension): Same as the ¹³C NMR experiment.
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS): 4-8 per increment.
-
-
Data Analysis and Interpretation
1. Molecular Structure and Expected Signals
A thorough understanding of the molecular structure of this compound is the first step in spectral interpretation.
Figure 2: The molecular structure of this compound with proton and carbon numbering.
2. Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃.
| Assignment | ¹H NMR (δ, ppm, multiplicity, J) | ¹³C NMR (δ, ppm) |
| Aromatic H | 7.78-7.80 (m, 1H) | 133.0 - 134.0 |
| 7.44-7.49 (m, 1H) | 131.0 - 132.0 | |
| 6.96-6.98 (m, 2H) | 120.0 - 121.0 | |
| 111.0 - 112.0 | ||
| -OCH₂CH₃ | 4.37 (q, 2H, J = 7.2 Hz) | 60.0 - 61.0 |
| -OCH₂CH₃ | 1.39 (t, 3H, J = 7.1 Hz) | 14.0 - 15.0 |
| -OCH₃ | 3.90 (s, 3H) | 55.0 - 56.0 |
| C=O | - | 166.0 - 167.0 |
| C-O (aromatic) | - | 158.0 - 159.0 |
| C-C=O (aromatic) | - | 120.0 - 121.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on typical values found in the literature.[11]
3. Interpretation of 2D NMR Spectra
-
COSY Spectrum:
-
A cross-peak will be observed between the quartet at ~4.37 ppm (-OCH₂CH₃) and the triplet at ~1.39 ppm (-OCH₂CH₃), confirming their coupling and the presence of an ethyl group.
-
Cross-peaks will also be observed between adjacent aromatic protons, aiding in their specific assignment.
-
-
HSQC Spectrum:
-
A correlation will be seen between the quartet at ~4.37 ppm and the carbon signal at ~60-61 ppm, confirming the C-H connectivity of the methylene group in the ethyl ester.
-
The triplet at ~1.39 ppm will correlate with the carbon signal at ~14-15 ppm, assigning the methyl group of the ethyl ester.
-
The singlet at ~3.90 ppm will show a correlation to the carbon at ~55-56 ppm, confirming the methoxy group.
-
Each of the aromatic proton signals will correlate to its directly attached aromatic carbon, allowing for unambiguous assignment of the aromatic carbons.
-
By systematically acquiring and interpreting this suite of NMR experiments, a comprehensive and unambiguous structural characterization of this compound can be achieved. This protocol provides a robust framework for obtaining high-quality data and serves as a valuable resource for researchers in organic chemistry and related fields.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. organomation.com [organomation.com]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. This compound | 7335-26-4 | TCI AMERICA [tcichemicals.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
High-performance liquid chromatography (HPLC) method for Ethyl 2-methoxybenzoate
An Application Note for the Analysis of Ethyl 2-methoxybenzoate using High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for this compound
This compound, also known as Ethyl o-anisate, is an aromatic ester recognized for its characteristic sweet, floral, and fruity fragrance profile.[1] This compound is a valuable ingredient in the flavor and fragrance industries, utilized in a variety of consumer products.[2] Its precise quantification is critical for quality control, ensuring product consistency, and for stability studies in complex formulations. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of such compounds in both raw materials and finished products.
This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive guide to a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The narrative explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties and Chromatographic Strategy
The molecular structure and properties of this compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) dictate the analytical approach.[3][4] As a moderately non-polar aromatic ester, it is an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The compound's insolubility in water and good solubility in alcohols like ethanol and methanol guide the selection of appropriate solvents for sample and standard preparation.[2][5][6]
The presence of a chromophore—the substituted benzene ring—allows for sensitive detection using a UV-Vis spectrophotometer. Based on the UV spectra of structurally similar compounds, such as other benzoate derivatives which are often detected around 235 nm or 254 nm, a suitable detection wavelength can be selected to ensure high sensitivity.[7][8][9]
Detailed HPLC Method Parameters
The selection of each parameter is grounded in established chromatographic principles to achieve optimal separation and quantification. A standard C18 column is chosen for its versatility and proven efficacy in retaining and separating aromatic compounds.[10] The mobile phase, a gradient mixture of acetonitrile and water, provides the necessary polarity range to elute the analyte with a sharp, symmetrical peak shape.
| Parameter | Condition | Justification |
| Instrument | Any standard HPLC system with a UV/PDA detector | Provides the necessary platform for the analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reverse-phase separation of aromatic compounds, offering good resolution and efficiency.[11] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC Grade Acetonitrile | The organic modifier used to elute the analyte from the C18 column. Acetonitrile offers low UV cutoff and viscosity.[12] |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-18 min: 50% B | A gradient elution is employed to ensure a reasonable retention time and good peak shape, while also cleaning the column of any more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 240 nm (or λmax determined by PDA) | Selected based on the UV absorbance profile of related methoxybenzoate compounds to maximize sensitivity.[13] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.[14] |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Accuracy in analytical chemistry begins with meticulous sample and standard preparation.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These solutions are used to establish the linearity of the method.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample matrix expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, and treat the sample in a manner that ensures complete extraction of the analyte (e.g., sonication, vortexing). The specific procedure will be matrix-dependent.
-
Dilute to the mark with diluent, mix well, and filter through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[15]
-
Protocol 2: HPLC System Operation and Analysis
-
System Preparation:
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (50% Acetonitrile / 50% Water) at a flow rate of 1.0 mL/min for at least 20 minutes, or until a stable baseline is achieved.
-
-
Analytical Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the series of working standard solutions to generate the calibration curve.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Caption: A streamlined workflow for the HPLC analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[16] The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks and by performing peak purity analysis using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) typically >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Caption: Interrelation of core validation parameters for an analytical method.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By understanding the scientific principles behind the chosen parameters and adhering to rigorous validation protocols, researchers and quality control analysts can ensure the generation of accurate and reproducible data, which is paramount for scientific integrity and regulatory compliance.
References
- 1. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [chemicalbook.com]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. ajast.net [ajast.net]
- 8. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Ethyl-3-methoxybenzoate [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: High-Confidence Identification and Quantification of Ethyl 2-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This comprehensive guide details a robust and validated methodology for the analysis of Ethyl 2-methoxybenzoate, a significant aroma compound in the flavor, fragrance, and food industries.[1][2] We will move beyond a simple recitation of steps to provide a deep understanding of the analytical choices made, ensuring both scientific rigor and practical applicability for researchers, scientists, and professionals in drug development. The protocol herein establishes a self-validating system for the confident identification and quantification of this compound in complex matrices.
Introduction: The Analytical Significance of this compound
This compound (also known as Ethyl o-anisate) is a key contributor to the sensory profile of numerous consumer products, prized for its sweet, aromatic, and wintergreen-like notes.[2] Its presence and concentration are critical quality parameters in food and beverage production, perfumery, and cosmetics.[1] Consequently, a reliable and sensitive analytical method is paramount for quality control, regulatory compliance, and new product development.
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[3][4] This technique offers unparalleled separation efficiency and definitive molecular identification, making it the ideal tool for this application.[4]
Foundational Principles: The GC-MS Workflow
The GC-MS analysis of this compound follows a logical and well-established workflow. Each stage is optimized to ensure the accurate and reproducible measurement of the target analyte.
Caption: High-level overview of the GC-MS analytical workflow.
Sample Preparation: Isolating this compound from Complex Matrices
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to isolate and concentrate this compound while minimizing interferences. For flavor and fragrance applications, headspace and solid-phase microextraction (SPME) techniques are often preferred as they are solvent-free and effectively capture volatile compounds.[3][5]
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is ideal for liquid samples such as beverages and perfumes.
-
Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended for Quantification): Add a known concentration of an appropriate internal standard (e.g., methyl benzoate).
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibration: Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the column.
GC-MS Instrumentation and Analytical Parameters
The following parameters are a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and desired outcomes.
| Parameter | Value | Justification |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing excellent separation of a wide range of volatile and semi-volatile compounds.[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A standard temperature program for the separation of flavor and fragrance compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Mass Range | 40-300 amu | Covers the molecular ion and expected fragments of this compound. |
| Ion Source Temperature | 230 °C | A typical temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Interpretation: From Chromatogram to Confident Identification
Chromatographic Analysis
Under the specified conditions, this compound will elute at a characteristic retention time. A symmetrical peak shape is indicative of good chromatographic performance.
Mass Spectral Analysis and Fragmentation
The mass spectrum of a compound is its chemical fingerprint. For this compound (Molecular Weight: 180.20 g/mol ), the electron ionization mass spectrum is characterized by a distinct pattern of fragment ions.[7][8][9]
Table 2: Key Mass Fragments of this compound [1][7]
| m/z | Relative Abundance | Proposed Fragment |
| 180 | Moderate | Molecular Ion [M]•+ |
| 135 | High | [M - OCH2CH3]•+ (Loss of ethoxy radical) |
| 133 | Moderate | [M - OCH3 - H2]•+ or [M-C2H5O+H]•+ |
| 105 | Low | [C7H5O]+ (Benzoyl cation) |
| 77 | Low | [C6H5]+ (Phenyl cation) |
The fragmentation pattern can be rationalized based on established principles of mass spectrometry.[10] The loss of the ethoxy radical (•OCH2CH3) to form the base peak at m/z 135 is a highly favorable fragmentation pathway for ethyl esters.[10]
Caption: Proposed EI fragmentation of this compound.
Library Confirmation
The acquired mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library, for definitive identification.[7][8] A high match factor (typically >90%) provides strong evidence for the presence of this compound.
Quantification
For quantitative analysis, an internal standard method is recommended. A calibration curve should be prepared using standards of known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable workflow for the analysis of this compound in a variety of matrices. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can achieve high-confidence results for quality control, research, and product development applications.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brjac.com.br [brjac.com.br]
- 7. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 8. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 9. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 10. pharmacy180.com [pharmacy180.com]
The Strategic Role of Ethyl 2-methoxybenzoate in the Synthesis of Salicylate-Based NSAIDs: Application Notes and Protocols for Ethenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Salicylate NSAID Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Among these, salicylate derivatives, stemming from the parent compound salicylic acid, represent a significant class of therapeutic agents. The synthesis of these drugs often requires careful manipulation of functional groups to achieve the desired therapeutic profile while minimizing side effects. This guide explores the strategic use of Ethyl 2-methoxybenzoate, a protected form of ethyl salicylate, as a precursor in the synthesis of the NSAID Ethenzamide. By elucidating the underlying chemical principles and providing detailed experimental protocols, we aim to equip researchers with the knowledge to leverage this versatile starting material in their drug discovery and development endeavors.
Core Concept: The Advantage of a Protected Precursor
The synthetic utility of this compound lies in the protective nature of the methoxy group. The phenolic hydroxyl group of salicylic acid is reactive and can interfere with certain chemical transformations. By starting with the methoxy-protected version, chemists can perform reactions on other parts of the molecule without the need for additional protection and deprotection steps for the hydroxyl group. This can lead to cleaner reactions, higher yields, and a more efficient overall synthesis.
The overarching synthetic strategy involves a series of transformations to convert this compound into the target NSAID, Ethenzamide (2-ethoxybenzamide). This multi-step synthesis highlights fundamental organic reactions and showcases the logical progression from a simple starting material to a bioactive pharmaceutical compound.
Synthetic Pathway Overview
The synthesis of Ethenzamide from this compound can be conceptualized in the following key stages:
-
Hydrolysis: The ethyl ester of this compound is hydrolyzed to yield 2-methoxybenzoic acid.
-
Amidation: The resulting carboxylic acid is converted to the corresponding amide, 2-methoxybenzamide.
-
Demethylation: The methoxy group is cleaved to reveal the free hydroxyl group, yielding salicylamide.
-
O-Alkylation: The phenolic hydroxyl group of salicylamide is then ethylated to produce the final product, Ethenzamide.
An alternative, and more direct, pathway involves the direct conversion of the methoxy group to an ethoxy group, followed by amidation. This guide will focus on a well-documented route proceeding through the key intermediate, salicylamide.
Visualizing the Synthesis: From Precursor to NSAID
The following diagram illustrates the primary synthetic route from this compound to Ethenzamide.
Caption: Synthetic pathway from this compound to Ethenzamide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Ethenzamide, starting from the hydrolysis of this compound.
Protocol 1: Synthesis of Salicylamide from this compound
This protocol outlines the initial three stages of the synthesis: hydrolysis, amidation, and demethylation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C10H12O3 | 180.20 | 18.0 g (0.1 mol) |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) |
| Ethanol | C2H5OH | 46.07 | 100 mL |
| Thionyl Chloride | SOCl2 | 118.97 | 14.3 g (0.12 mol) |
| Ammonium Hydroxide (28%) | NH4OH | 35.04 | 50 mL |
| Boron Tribromide (1M in DCM) | BBr3 | 250.52 | 120 mL (0.12 mol) |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Sodium Bicarbonate (sat. soln.) | NaHCO3 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Procedure:
Step 1: Hydrolysis to 2-Methoxybenzoic Acid
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 18.0 g (0.1 mol) of this compound in 100 mL of ethanol.
-
Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water to the flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of water and acidify with concentrated hydrochloric acid to pH ~2.
-
Collect the precipitated 2-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Step 2: Amidation to 2-Methoxybenzamide
-
In a fume hood, carefully add 14.3 g (0.12 mol) of thionyl chloride to the dried 2-methoxybenzoic acid in a 250 mL round-bottom flask.
-
Heat the mixture at 70°C for 1 hour, then cool to room temperature.
-
Slowly and carefully add the reaction mixture to 50 mL of concentrated ammonium hydroxide in an ice bath with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-methoxybenzamide.
Step 3: Demethylation to Salicylamide
-
Dissolve the 2-methoxybenzamide (from the previous step) in 150 mL of dry dichloromethane in a 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 120 mL (0.12 mol) of 1M boron tribromide in dichloromethane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of 100 mL of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude salicylamide. Recrystallize from hot water to obtain the pure product.
Protocol 2: Synthesis of Ethenzamide from Salicylamide
This protocol details the final O-alkylation step to produce Ethenzamide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Salicylamide | C7H7NO2 | 137.14 | 13.7 g (0.1 mol) |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) |
| Diethyl Sulfate | (C2H5)2SO4 | 154.18 | 17.0 g (0.11 mol) |
| Water | H2O | 18.02 | As needed |
| Ethanol | C2H5OH | 46.07 | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 13.7 g (0.1 mol) of salicylamide in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to 40-50°C to ensure complete dissolution.
-
Slowly add 17.0 g (0.11 mol) of diethyl sulfate dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 40-50°C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the crude Ethenzamide by vacuum filtration and wash with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure Ethenzamide.[1][2]
Expected Outcome and Characterization:
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| 2-Methoxybenzoic Acid | White solid | 90-95 | 101-103 |
| 2-Methoxybenzamide | White crystalline solid | 85-90 | 128-130 |
| Salicylamide | White crystalline solid | 75-85 | 140-142 |
| Ethenzamide | White crystalline solid | 80-90 | 131-134 |
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action and Rationale
Ethenzamide, like other salicylate NSAIDs, is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever.
The synthesis of Ethenzamide from salicylamide via O-alkylation is a classic Williamson ether synthesis. The phenolic hydroxyl group of salicylamide is deprotonated by a base (in this case, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic ethyl group of diethyl sulfate in an SN2 reaction, displacing the sulfate leaving group and forming the ether linkage.
Visualizing the Key Reaction: O-Alkylation
The following diagram illustrates the mechanism of the Williamson ether synthesis for the formation of Ethenzamide.
Caption: Williamson ether synthesis of Ethenzamide.
Conclusion
The synthesis of Ethenzamide from this compound serves as an excellent case study in multi-step organic synthesis and the strategic use of protecting groups in drug development. This guide provides a comprehensive overview of the synthetic pathway, complete with detailed protocols and mechanistic insights. By understanding and applying these principles, researchers can advance their own synthetic endeavors in the quest for novel and improved therapeutic agents.
References
Application Notes and Protocols for the Study of Ethyl 2-Methoxybenzoate's Acaricidal Activity
Introduction: The Quest for Novel Acaricides
The persistent challenge of mite infestations in agriculture and public health necessitates a continuous search for new, effective, and environmentally benign acaricides. Mites, such as the two-spotted spider mite (Tetranychus urticae), cause significant economic losses in crops worldwide.[1][2] The extensive use of conventional chemical acaricides has led to widespread resistance, creating an urgent need for novel active ingredients with different modes of action.[3] Natural compounds and their synthetic derivatives offer a promising avenue for the development of the next generation of pest management agents.[3][4]
This document provides a comprehensive guide for researchers investigating the acaricidal potential of ethyl 2-methoxybenzoate. Benzoate derivatives have demonstrated a range of biological activities, and related compounds like methyl benzoate have shown promise as "green pesticides" against various pests, including mites.[5][6] this compound, an aromatic ester, presents an intriguing scaffold for acaricidal discovery due to its structural similarity to other bioactive compounds.[7][8][9]
These application notes are designed to guide researchers through a logical workflow, from the synthesis of the parent compound and its analogs to the evaluation of their biological activity and preliminary investigation of their mechanism of action. The protocols provided are based on established methodologies in the field of acarology and are intended to be adaptable to specific laboratory conditions and research objectives.
Part 1: Synthesis of this compound and Analogs for SAR Studies
A crucial first step in evaluating a compound's biological activity is its chemical synthesis. For structure-activity relationship (SAR) studies, a series of analogs must also be prepared to understand how modifications to the chemical structure affect its acaricidal potency.
Rationale for Synthetic Route: Fischer Esterification
The synthesis of this compound is readily achieved through the Fischer esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. This method is well-established, uses readily available and inexpensive starting materials, and is generally high-yielding.[10]
Protocol 1: Synthesis of this compound (1)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzoic acid (10.0 g, 0.066 mol).
-
Reagent Addition: Add absolute ethanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Pour the resulting oily residue into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain a colorless liquid.[8] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Design and Synthesis of Analogs for SAR Studies
To establish a preliminary SAR, a series of analogs should be synthesized. The goal is to probe the importance of the methoxy group, its position on the aromatic ring, and the nature of the ethyl ester.
Table 1: Proposed Analogs of this compound for SAR Studies
| Compound ID | R¹ Position | R¹ Group | R² Group | Rationale for Modification |
| 1 | 2 | -OCH₃ | -CH₂CH₃ | Parent Compound |
| 2 | 3 | -OCH₃ | -CH₂CH₃ | Investigate positional isomerism of the methoxy group. |
| 3 | 4 | -OCH₃ | -CH₂CH₃ | Investigate positional isomerism of the methoxy group. |
| 4 | 2 | -OH | -CH₂CH₃ | Assess the role of the methyl group on the ether. |
| 5 | 2 | -OCH₂CH₃ | -CH₂CH₃ | Evaluate the effect of a larger alkoxy group. |
| 6 | 2 | -OCH₃ | -CH₃ | Determine the impact of the ester alkyl chain length. |
| 7 | 2 | -OCH₃ | -CH₂CH₂CH₃ | Determine the impact of the ester alkyl chain length. |
These analogs can be synthesized using similar Fischer esterification protocols with the corresponding substituted benzoic acids and alcohols.
Part 2: In Vitro Acaricidal Bioassays
The following protocols are designed for the primary screening of synthesized compounds against the two-spotted spider mite, Tetranychus urticae, a common and economically important pest mite.
Protocol 2: Rearing of Tetranychus urticae
-
Host Plants: Maintain a stock culture of T. urticae on untreated bean plants (Phaseolus vulgaris) in a controlled environment (25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).[1]
-
Infestation: Introduce adult female mites to fresh, uninfested plants weekly to ensure a continuous supply of mites of a consistent age for bioassays.
Protocol 3: Contact Toxicity Bioassay (Leaf-Dip Method)
This method is effective for evaluating the direct contact toxicity of a compound to adult mites.[6]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in acetone to create stock solutions (e.g., 10,000 ppm). Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in distilled water containing a small amount of a surfactant like Tween 80 (0.1%) to ensure even spreading. The final acetone concentration should be consistent across all treatments and the control (and should be non-toxic to the mites).
-
Leaf Disc Preparation: Excise leaf discs (e.g., 2 cm diameter) from fresh, untreated bean leaves.[2]
-
Treatment Application: Using fine forceps, dip each leaf disc into the respective test solution for 10 seconds.[6] For the negative control, dip leaf discs in the surfactant-water-acetone solution. A positive control using a commercial acaricide (e.g., etoxazole) should also be included.[11]
-
Drying: Place the treated leaf discs on a wire rack to air dry for approximately 1-2 hours.
-
Mite Infestation: Place the dried leaf discs, adaxial side down, onto a layer of moistened cotton in a Petri dish. Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.[2][12]
-
Incubation: Seal the Petri dishes with parafilm (with small perforations for ventilation) and incubate under the rearing conditions described above.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites that do not respond when gently prodded with a fine brush are considered dead.[12]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (median lethal concentration) values using probit analysis.[6]
Workflow for Acaricidal Screening
The following diagram illustrates the general workflow for the initial screening of potential acaricidal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effectiveness of benzyl benzoate and different chemicals as acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acaricidal effects of methyl benzoate against Tetranychus urticae Koch (Acari: Tetranychidae) on common crop plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Acaricidal Activities, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acaricidal activity and repellency of commercial essential oils on Tetranychus urticae in vitro and protected cultivation [redalyc.org]
Experimental Guide to the Electrophilic Substitution of Ethyl 2-methoxybenzoate
An Application Note for Drug Development Professionals
This guide provides a detailed framework for conducting electrophilic aromatic substitution (EAS) reactions on ethyl 2-methoxybenzoate, a common intermediate in organic synthesis. We offer an in-depth look at the underlying chemical principles, a comprehensive, step-by-step protocol for nitration, and essential safety and characterization data.
Chemical Principles and Reaction Mechanism
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1][2] The reaction's outcome on a substituted benzene ring, such as this compound, is dictated by the electronic properties of the existing substituents. These groups influence both the reaction rate and the position (regioselectivity) of the incoming electrophile.[3]
1.1. The Directing Effects of Methoxy and Ester Groups
This compound possesses two key functional groups that compete to direct the substitution:
-
2-Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director.[3][4] The oxygen atom donates electron density to the aromatic ring via resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles.[4][5] This effect is most pronounced at the positions ortho and para to the methoxy group.
-
1-Ethyl Ester Group (-COOEt): This is a moderately deactivating group and a meta-director.[3][5] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive.
1.2. Predicting the Regioselectivity
In cases of competing directing effects, the more powerful activating group typically governs the position of substitution. The methoxy group's strong activating nature overrides the deactivating effect of the ester group. Therefore, the incoming electrophile will be directed to the positions ortho or para to the methoxy group.
-
Position 3: Ortho to the methoxy group.
-
Position 5: Para to the methoxy group.
-
Position 1 & 6: Sterically hindered and electronically influenced by both groups.
Due to steric hindrance from the adjacent bulky ethyl ester group, substitution at the C3 position is less favored. The most electronically activated and sterically accessible position is C5, which is para to the strong activating methoxy group. Thus, the major product of electrophilic substitution on this compound is the 5-substituted isomer.
Featured Protocol: Nitration of this compound
This protocol details the synthesis of ethyl 5-nitro-2-methoxybenzoate, a valuable intermediate for various pharmaceutical compounds. The reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[6]
2.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | 100 mL Round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 50 mL Conical flask |
| Concentrated Nitric Acid (HNO₃, 70%) | Magnetic stirrer and stir bar |
| Crushed Ice & Deionized Water | Pasteur pipettes |
| Ethanol (for recrystallization) | Ice bath |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Büchner funnel and filter flask |
| Dichloromethane (CH₂Cl₂) | Beakers |
| Brine Solution | Graduated cylinders |
| Thermometer | |
| Rotary evaporator | |
| Melting point apparatus |
2.2. Critical Safety Precautions
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[7][8] They can cause severe chemical burns upon contact with skin or eyes.[7][9] All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10][11]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of hazardous byproducts. An accessible eyewash station and safety shower are mandatory.[9]
-
Spill Management: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material like sand or vermiculite.[8] Do not use combustible materials. For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
2.3. Step-by-Step Experimental Protocol
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add 5.4 g (0.03 mol) of this compound to the flask.
-
Initial Cooling: Cool the flask in an ice bath. While stirring, slowly add 10 mL of concentrated sulfuric acid. Continue to stir in the ice bath for 10 minutes until the mixture is homogeneous and thoroughly cooled.
-
Preparation of Nitrating Mixture: In a separate 50 mL conical flask, carefully add 4 mL of concentrated sulfuric acid. Cool this flask in the ice bath. Slowly, with extreme caution, add 4 mL of concentrated nitric acid dropwise to the sulfuric acid. Swirl gently to mix. Keep this nitrating mixture in the ice bath.[12][13]
-
Addition of Electrophile: Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred solution of this compound over 20-30 minutes. The temperature of the reaction mixture must be maintained below 10°C throughout the addition.[13][14]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Work-up and Isolation: Carefully pour the reaction mixture over approximately 100 g of crushed ice in a 400 mL beaker. A solid precipitate should form.[12] Stir the mixture until all the ice has melted.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.[13] Wash the solid with two 25 mL portions of cold deionized water to remove residual acid, followed by one 15 mL portion of ice-cold ethanol to remove some impurities.
-
Purification by Recrystallization: Transfer the crude solid to a 100 mL beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly on a watch glass or in a desiccator.
-
Characterization: Determine the mass and calculate the percent yield of the dried product. Characterize the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity as ethyl 5-nitro-2-methoxybenzoate.
Alternative Protocol: Bromination
For broader synthetic applications, bromination offers another route to functionalize the aromatic ring. This reaction typically employs a solution of bromine in acetic acid.
-
Principle: The electrophile is generated by the polarization of the Br-Br bond, often assisted by the acidic solvent.
-
Safety: Bromine is highly toxic, corrosive, and volatile.[15] Acetic acid is also corrosive.[16] This procedure must be conducted in a chemical fume hood with appropriate PPE. Avoid inhalation of vapors and skin contact.[15][16]
-
Brief Protocol: Dissolve this compound in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise while maintaining a low temperature. After the addition, allow the reaction to proceed at room temperature. The work-up involves quenching with a reducing agent (e.g., sodium bisulfite solution) followed by extraction, washing, and purification, typically via recrystallization or column chromatography.[17]
Data Summary and Expected Results
The following table summarizes the quantitative aspects for the nitration protocol.
| Parameter | Value |
| Reactant | |
| This compound | 5.4 g (0.03 mol) |
| Reagents | |
| Conc. H₂SO₄ | ~14 mL |
| Conc. HNO₃ | 4 mL |
| Product | |
| Product Name | Ethyl 5-nitro-2-methoxybenzoate |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| Theoretical Yield | ~6.76 g |
| Appearance | Pale yellow solid |
| Expected Melting Point | 74-76 °C |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | Ensure dropwise addition of nitrating mixture is slow enough. Allow reaction to stir for the full time at room temperature. |
| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice. Minimize the amount of solvent used for washing and recrystallization. | |
| Reaction temperature was too high. | Maintain temperature below 10°C during the addition of the nitrating mixture to prevent side reactions. | |
| Oily Product / Fails to Solidify | Product is impure. | Ensure thorough washing with cold water to remove all acid. Perform recrystallization carefully, perhaps trying a different solvent system if ethanol is ineffective. |
| Dark Brown/Red Color | Side reactions due to high temperature. | Improve temperature control during the addition of the nitrating agent. |
Visual Diagrams
Diagram 1: Experimental Workflow
Caption: Workflow for the nitration of this compound.
Diagram 2: Reaction Mechanism
Caption: Mechanism of nitration on this compound.
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. columbuschemical.com [columbuschemical.com]
- 9. ehs.com [ehs.com]
- 10. quora.com [quora.com]
- 11. labproinc.com [labproinc.com]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 13. webassign.net [webassign.net]
- 14. youtube.com [youtube.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. benchchem.com [benchchem.com]
Standard operating procedure for handling and storage of Ethyl 2-methoxybenzoate
Application Notes & Protocols for Ethyl 2-methoxybenzoate
A Senior Application Scientist's Guide to Safe Handling, Storage, and Use
Authored for researchers, scientists, and professionals in drug development, this guide provides a detailed standard operating procedure (SOP) for the safe handling and storage of this compound (CAS No. 7335-26-4). This document moves beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity.
Introduction to this compound
This compound, also known as Ethyl o-anisate, is an aromatic ester utilized as a specialty chemical in organic synthesis.[1][2] Its applications can range from serving as a building block in the synthesis of more complex pharmaceutical intermediates to its use as a fragrance and flavoring agent.[1][3] Given its classification as a combustible liquid and its sensitivity to certain conditions, a robust understanding of its properties and a meticulous adherence to safety protocols are paramount for all laboratory personnel.[4][5]
This document serves as a self-validating system for its protocols, grounded in authoritative safety data and established laboratory best practices.
Hazard Identification and Risk Assessment
The primary hazard associated with this compound is its combustibility.[4][5] It is classified as a Category 4 Combustible Liquid, meaning it has a flash point at or above 60 °C (140 °F) and below 93 °C (200 °F).[5] While not classified for acute toxicity, skin corrosion, or serious eye damage under GHS by most suppliers, prolonged or repeated exposure should always be avoided through engineering controls and appropriate personal protective equipment.[1][5][6]
Key Safety Considerations:
-
Combustibility: The liquid can release vapors that may form flammable mixtures with air, particularly upon heating.[7] It is critical to keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[4][5]
-
Moisture Sensitivity: The compound is sensitive to moisture.[4][5] While the immediate reaction with water is not violently hazardous, hydrolysis can occur over time, degrading the material and potentially altering the outcome of sensitive experiments. This necessitates storage in tightly sealed containers in a dry environment.
-
Incompatibility: Avoid contact with strong oxidizing agents.[4] These substances can react exothermically with this compound, increasing the risk of fire or explosion.
Physicochemical and Safety Data Summary
The following table summarizes essential data for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7335-26-4 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][5] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5][8] |
| Boiling Point | 235 °C (455 °F) at 760 mmHg | [2][3] |
| Classification | Combustible Liquid, Category 4 | [4][5] |
| Storage Temperature | 10°C - 25°C in a cool, dry, well-ventilated place | [4][5][6] |
Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is that engineering controls (like fume hoods) are the first line of defense. PPE is the essential second line. The causality is simple: prevent all direct contact with the chemical to eliminate routes of exposure.
Step-by-Step PPE Protocol:
-
Eye and Face Protection:
-
Action: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Rationale: This prevents accidental splashes from contacting the eyes, which are highly susceptible to irritation and damage. A face shield should be used in addition to goggles when there is a significant risk of splashing (e.g., transferring large volumes).
-
-
Skin Protection:
-
Action: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before each use. Wear a lab coat or long-sleeved clothing to prevent skin exposure.[4][5]
-
Rationale: This provides a direct barrier against skin contact. Contaminated gloves must be removed carefully to avoid cross-contamination and disposed of according to institutional guidelines.
-
-
Respiratory Protection:
-
Action: Under normal laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is not typically required.[9]
-
Rationale: Engineering controls are designed to keep vapor concentrations well below any permissible exposure limits. Respirators should only be used if ventilation is inadequate or during a large-scale spill response, as dictated by a site-specific risk assessment.
-
Safe Handling and Experimental Workflow
Handling procedures must be designed to minimize aerosolization, prevent vapor accumulation, and control ignition sources.
Protocol for Receiving and Transporting
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the label matches the order and that the container is properly sealed.
-
Transport: Use a secondary containment carrier (e.g., a rubber bucket or plastic tote) when transporting the chemical from the receiving area to the laboratory or storage location.
-
Log: Enter the chemical into the laboratory's inventory management system, noting the date of receipt.
Protocol for Laboratory Use
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Pre-use Check: Assemble all necessary equipment (glassware, stir plates, etc.) and emergency supplies (spill kit, fire extinguisher) before handling the chemical.
-
Dispensing:
-
Heating: If the experimental protocol requires heating, use a controlled heating source such as a heating mantle, oil bath, or hot plate. Never use an open flame. [4][5] Ensure the setup is in a fume hood.
-
Post-Experiment:
-
Tightly reseal the primary container immediately after use.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Dispose of any waste generated according to the disposal protocol (Section 6.0).
-
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations. The core principles are containment, segregation, and environmental control.
Step-by-Step Storage Protocol
-
Container Integrity: Always store this compound in its original, tightly sealed container or a compatible, clearly labeled secondary container.[4][6] The seal prevents contamination from atmospheric moisture and the escape of vapors.[4]
-
Location: Store the container in a designated, well-ventilated chemical storage cabinet or area.[4][5] The storage area should be cool and dry.[6]
-
Temperature Control: Maintain the storage temperature between 10°C and 25°C.[6] Avoid direct sunlight and localized heat sources.
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorates).[4] A physical barrier or storing in separate cabinets is recommended.
-
Ignition Source Control: The storage area must be free of ignition sources. Use only intrinsically safe or explosion-proof electrical equipment in the vicinity if large quantities are stored.
Storage Logic Diagram
This diagram outlines the key relationships for proper storage.
Caption: Key requirements for safe chemical storage.
Emergency and Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of water and soap for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Remove all ignition sources.[4] Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[9]
-
Fire: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[4][5] Water spray can be used to cool fire-exposed containers.[4]
Waste Disposal Protocol
Chemical waste disposal is governed by strict regulations. All waste must be treated as hazardous unless determined otherwise.[11]
-
Waste Determination: this compound waste is considered chemical waste. It must be disposed of in accordance with federal, state, and local regulations.[4][11]
-
Collection: Collect waste in a dedicated, compatible, and clearly labeled container. The label should read "Hazardous Waste" and list the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area. Keep the container sealed except when adding waste.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5] Do not dispose of this compound down the drain or in regular trash.[7][10]
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 3. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ulprospector.com [ulprospector.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. mtu.edu [mtu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Ethyl 2-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, primarily through the Fischer-Speier esterification of 2-methoxybenzoic acid with ethanol.
Low or No Product Yield
Q1: My reaction has proceeded for the recommended time, but TLC analysis shows a large amount of unreacted 2-methoxybenzoic acid. What are the likely causes?
A1: Several factors can contribute to incomplete conversion in a Fischer esterification. The most common issues include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product.[1]
-
Insufficient Catalyst: A catalytic amount of a strong acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol. An inadequate amount of catalyst will result in a slow or stalled reaction.
-
Presence of Water: Any water present in the reagents (2-methoxybenzoic acid or ethanol) or glassware at the start of the reaction will inhibit the forward reaction.[2] It is critical to use anhydrous reagents and properly dried glassware.
-
Suboptimal Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.
Q2: I've ensured my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To drive the reaction equilibrium towards the formation of this compound, consider the following strategies:
-
Use a Large Excess of Alcohol: Employing a large excess of ethanol can significantly shift the equilibrium to the product side.[3] Often, using ethanol as the solvent is a practical approach.[4]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion, based on Le Châtelier's principle.[1][3] This is commonly achieved using a Dean-Stark apparatus with a suitable solvent like toluene to form an azeotrope with water.[3][5]
Side Reactions and Impurities
Q3: I've obtained a reasonable yield, but my product is impure. What are the potential side reactions?
A3: While the primary "side reaction" is the reverse hydrolysis of the ester, other issues can arise:
-
Self-etherification of Alcohol: Under harsh acidic conditions and high temperatures, ethanol can undergo self-etherification to form diethyl ether, though this is less common at typical reflux temperatures.
-
Impurities in Starting Materials: Ensure the purity of your 2-methoxybenzoic acid and ethanol, as impurities can carry through the reaction or interfere with it.
Q4: How can I effectively purify my crude this compound?
A4: A standard workup and purification procedure involves the following steps:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will produce CO2 gas.[1]
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: For high purity, the crude product can be purified by vacuum distillation. This compound has a boiling point of 127-128°C at 11 mmHg.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid catalyst in this reaction?
A1: The strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the 2-methoxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
Q2: Can I use a different alcohol for this esterification?
A2: Yes, the Fischer esterification is a general method for synthesizing esters from carboxylic acids and alcohols. Primary alcohols generally give the best yields. Secondary alcohols react more slowly, and tertiary alcohols are prone to elimination side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A spot for the starting material, 2-methoxybenzoic acid, should diminish over time, while a new spot for the product, this compound, should appear and intensify.
Q4: What are the key physical properties of this compound?
A4: this compound is a colorless to light yellow liquid. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[7] |
| Molecular Weight | 180.20 g/mol [8] |
| Boiling Point | 127-128°C at 11 mmHg[6] |
| Density | ~1.112 g/cm³[6] |
| Appearance | Colorless to light yellow liquid |
Q5: What are some of the applications of this compound?
A5: this compound is used as an intermediate in the synthesis of other organic compounds.[7] It is also utilized as a flavoring and fragrance agent.[9]
Troubleshooting Logic Diagram
This diagram provides a logical approach to diagnosing and resolving low yield issues.
Caption: Diagnostic flowchart for troubleshooting low product yield.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-methoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (optional)
Procedure:
-
To a round-bottom flask, add 2-methoxybenzoic acid and a 10-fold molar excess of anhydrous ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing water.
-
Add diethyl ether to the separatory funnel and shake to extract the product.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize the acidic mixture. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
For higher purity, the resulting crude oil can be purified by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying common side products in Ethyl 2-methoxybenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to optimize your reaction outcomes and ensure the purity of your final product.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a direct question-and-answer format.
Question 1: "My final yield is significantly lower than expected after a Fischer esterification. What are the likely causes?"
Answer:
Low yield in a Fischer esterification is a common issue that typically points to an incomplete reaction or loss of product during workup. The Fischer esterification is an equilibrium-controlled process, meaning the reaction can proceed in both the forward (ester formation) and reverse (hydrolysis) directions.[1][2][3]
Primary Causes & Solutions:
-
Unfavorable Equilibrium: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (2-methoxybenzoic acid and ethanol), thereby reducing the yield of the desired ester.[1][2]
-
Solution: To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][3] Another effective strategy is to use a large excess of the alcohol reactant (ethanol), which, according to Le Chatelier's principle, also pushes the equilibrium towards the product side.[2][4]
-
-
Insufficient Catalyst or Reaction Time: The esterification reaction is kinetically slow without an acid catalyst.
-
Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before initiating the workup. Reaction times can vary from 1-10 hours depending on the scale and temperature.[1]
-
-
Product Loss During Workup: The purification process, especially aqueous extractions, can lead to product loss.
-
Solution: During the aqueous wash steps, ensure the pH is controlled. Washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst must be done carefully to avoid vigorous gas evolution.[5] Back-extracting the aqueous layers with a small amount of the organic solvent can help recover any dissolved product.
-
Question 2: "My NMR/GC-MS analysis shows an unexpected peak with a molecular weight of 74.12 g/mol and another significant peak corresponding to anisole (108.14 g/mol ). What are these impurities?"
Answer:
These two peaks are characteristic of well-known side products formed under the acidic and thermal conditions of a Fischer esterification.
-
Diethyl Ether (MW: 74.12 g/mol ): The peak at 74.12 g/mol is almost certainly diethyl ether. It is formed via the acid-catalyzed dehydration of two ethanol molecules, a common side reaction when using ethanol as a reagent and solvent at elevated temperatures.
-
Mechanism: An ethanol molecule is protonated by the acid catalyst, forming a good leaving group (water). A second ethanol molecule then acts as a nucleophile, attacking the protonated ethanol in an SN2 reaction to form diethyl ether.
-
Mitigation: This side reaction is favored by higher temperatures and high acid concentrations. While difficult to eliminate completely, using the minimum effective amount of catalyst and maintaining a controlled reflux temperature can help reduce its formation. Diethyl ether is highly volatile and is typically removed easily during solvent evaporation under reduced pressure.
-
-
Anisole (MW: 108.14 g/mol ): The presence of anisole indicates that a decarboxylation side reaction has occurred. 2-Methoxybenzoic acid, particularly under strong acidic conditions and heat, can lose a molecule of carbon dioxide.[6][7] The electron-donating nature of the methoxy group can facilitate this C-C bond cleavage.[6]
-
Mechanism: The carboxylic acid is protonated, and subsequent electronic rearrangement, facilitated by the ortho-methoxy group, leads to the elimination of CO₂ and the formation of a protonated anisole intermediate, which is then deprotonated.
-
Mitigation: Avoid excessive heating or prolonged reaction times. Use of milder acid catalysts or lower reaction temperatures can significantly reduce the rate of decarboxylation.
-
Question 3: "After purification, I still have a significant amount of unreacted 2-methoxybenzoic acid in my product. How can I remove it effectively?"
Answer:
Residual starting material is a common purity issue. 2-Methoxybenzoic acid is an acidic impurity and can be readily removed with a basic wash during the workup procedure.
Experimental Protocol: Acid Removal
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The bicarbonate, a weak base, will react with the acidic 2-methoxybenzoic acid to form sodium 2-methoxybenzoate, which is highly soluble in the aqueous layer.
-
Reaction: C₈H₈O₃ + NaHCO₃ → NaC₈H₇O₃ + H₂O + CO₂
-
Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 more times, or until no more gas evolution is observed.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer esterification synthesis of this compound?
The most prevalent side products originate from side reactions involving the reactants and conditions of the Fischer esterification.
| Side Product | Chemical Formula | Formation Pathway | Mitigation Strategy |
| Diethyl Ether | C₄H₁₀O | Acid-catalyzed dehydration of ethanol | Use controlled temperature; easily removed via evaporation. |
| Anisole | C₇H₈O | Acid-catalyzed decarboxylation of 2-methoxybenzoic acid[6][7] | Avoid excessive heat and prolonged reaction times. |
| Water | H₂O | Product of esterification | Remove using a Dean-Stark trap or excess alcohol to drive equilibrium.[1][3] |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | Unreacted starting material | Drive reaction to completion; remove via basic aqueous wash.[5] |
Q2: Can transesterification be a problem?
Transesterification is the process of converting one ester to another.[8][9] In this synthesis, it would only be a significant issue if the ethanol used as a reactant is contaminated with other alcohols (e.g., methanol). If, for instance, methanol were present, you would form some amount of Mthis compound. This highlights the importance of using pure, anhydrous reagents. The reaction can be catalyzed by either acid or base.[9]
Q3: If I were to synthesize this compound via a Williamson ether synthesis from ethyl salicylate, what side products should I expect?
While less common for this specific molecule, a Williamson ether synthesis approach would involve deprotonating ethyl salicylate (a phenol) to form a phenoxide, followed by reaction with an ethylating agent (e.g., ethyl iodide). This route has its own set of potential side reactions.
-
E2 Elimination: The alkoxide or phenoxide is a strong base and can promote an E2 elimination reaction with the ethylating agent, especially if it's a secondary or tertiary halide, leading to the formation of an alkene (ethylene in this case).[10][11][12] To favor the desired SN2 reaction, a primary alkyl halide is strongly preferred.[11][12]
-
C-Alkylation: The phenoxide nucleophile is ambident, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of ethylated ring isomers.[11]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Diagram 1: Fischer Esterification Pathway
This diagram illustrates the primary reaction for synthesizing this compound.
Caption: Main reaction pathway for Fischer Esterification.
Diagram 2: Troubleshooting Workflow for Impurities
This workflow provides a logical sequence for identifying and resolving common issues during the synthesis.
Caption: Logic flow for troubleshooting synthesis issues.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for Ethyl 2-methoxybenzoate from a reaction mixture
Welcome to the technical support center for the purification of Ethyl 2-methoxybenzoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this common fragrance and flavor agent. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Overview of Purification Strategy
This compound is typically synthesized via the Fischer esterification of 2-methoxybenzoic acid and ethanol, using an acid catalyst like sulfuric acid.[1] The resulting crude mixture commonly contains unreacted starting materials, the acid catalyst, and water as a byproduct. A successful purification strategy involves a multi-step approach beginning with an aqueous work-up to remove acidic components, followed by a primary purification technique such as distillation or chromatography to isolate the final product.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Question 1: After my aqueous work-up, the yield of crude product is extremely low. What went wrong?
Answer: Low yield after extraction is a common issue that can typically be traced to two main causes: incomplete reaction or product loss during the work-up.
-
Causality—Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2] If the reaction has not reached completion, a significant amount of the starting carboxylic acid will remain. During the basic wash (e.g., with sodium bicarbonate), this unreacted acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and is thus removed, leading to a low yield of the desired ester.[3][4]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Before quenching the reaction, always check for completion using Thin Layer Chromatography (TLC). The starting carboxylic acid is significantly more polar than the ester product. A properly chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) should show the disappearance of the starting material spot and the appearance of a new, higher-Rf product spot.
-
Drive the Equilibrium: To push the reaction to completion, use a large excess of the alcohol (ethanol) or remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
-
Optimize Extraction: Ensure the pH of the aqueous layer during the basic wash is ~8. This is sufficient to deprotonate the carboxylic acid without causing hydrolysis of the ester product. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to maximize recovery.
-
Question 2: My isolated organic product is a cloudy or wet-looking oil. How do I fix this?
Answer: A cloudy appearance in the final organic extract indicates the presence of residual water. Water can interfere with subsequent purification steps, especially distillation, and can affect the accuracy of yield calculations.
-
Causality—Insufficient Drying: Organic solvents used for extraction will dissolve a small amount of water. Furthermore, microscopic droplets of the aqueous phase can remain suspended, forming an emulsion. If not removed, this water will remain with your product after solvent evaporation.
-
Troubleshooting Steps:
-
Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride solution (brine). Brine helps to break up emulsions and draws water out of the organic layer by osmotic pressure, making the subsequent drying step more efficient.
-
Use an Adequate Amount of Drying Agent: Add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract.[5] Add the agent until it no longer clumps together and flows freely, indicating that all water has been absorbed.
-
Allow Sufficient Time: Gently swirl the flask and allow at least 15 minutes of contact time for the drying agent to work effectively before filtering it off.
-
Question 3: My NMR/GC-MS analysis shows significant contamination from starting materials, even after purification. Why?
Answer: This indicates that the chosen primary purification method was not effective for separating the product from the specific impurities present. The key is to select the method based on the physical properties of the compounds in the mixture.
-
Causality—Improper Technique Selection: If an impurity has a boiling point very close to the product, simple distillation will not be effective. Similarly, if two compounds have very similar polarities, they will co-elute during column chromatography.
-
Troubleshooting Logic:
-
Analyze Physical Properties: First, consult a table of physical properties for your product and potential impurities.
-
Choose the Right Method:
-
Fractional Distillation: This is the preferred method for large-scale purification when there is a sufficient difference in boiling points (>25 °C) between the product and impurities.[6] Because this compound has a high boiling point, vacuum distillation is highly recommended to prevent degradation.
-
Flash Column Chromatography: This is ideal for small-scale purifications or when distillation is ineffective due to close boiling points. Separation is based on differences in polarity.
-
-
Caption: Decision logic for addressing purity issues post-work-up.
Frequently Asked Questions (FAQs)
Q: What are the critical physical properties of this compound for purification?
A: Knowing the boiling point, density, and solubility is essential for planning a successful purification.
| Property | This compound | 2-Methoxybenzoic Acid | Ethanol |
| Molecular Weight | 180.20 g/mol [7] | 152.15 g/mol | 46.07 g/mol |
| Boiling Point | 235 °C @ 760 mmHg[8] | 200 °C (decomposes) | 78 °C |
| 127-128 °C @ 11 mmHg[9] | |||
| Density | ~1.11 g/mL[9] | ~1.25 g/mL | ~0.79 g/mL |
| Solubility in Water | Insoluble (489.9 mg/L)[8] | Slightly soluble | Miscible |
| Acidity | Neutral | Acidic (pKa ~4.1) | Neutral |
Q: How do I completely remove the sulfuric acid catalyst after the reaction?
A: The acid catalyst is efficiently removed during the aqueous work-up. The process involves neutralization with a weak base.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the strong sulfuric acid catalyst and deprotonate the unreacted 2-methoxybenzoic acid. You will observe CO₂ gas evolution, so add the solution carefully to control the fizzing.[3]
-
Extraction: Once the fizzing stops and the aqueous layer is slightly basic (pH ~8), extract the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The desired ester will move into the organic layer, while the sodium sulfate and sodium 2-methoxybenzoate salts will remain in the aqueous layer.[10][11]
Q: Is recrystallization a viable method for purifying this compound?
A: No, recrystallization is generally not a suitable method. Recrystallization is used to purify solids.[12] this compound is a liquid at room temperature and does not have a defined melting point but rather a boiling point.[8][9] Therefore, techniques like distillation or chromatography, which separate components based on boiling point or polarity, are the appropriate choices.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to neutralize the reaction mixture and separate the crude ester from water-soluble impurities.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Neutralize: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl the funnel gently after each addition. Vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is ~8.
-
Extract: Add ethyl acetate to the separatory funnel, stopper it, and shake vigorously for 30-60 seconds, remembering to vent frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Add the collected aqueous layer back to the funnel and re-extract with a fresh portion of ethyl acetate to maximize recovery. Combine all organic layers.
-
Wash: Wash the combined organic layers with a portion of saturated NaCl solution (brine) to remove residual water.
-
Dry: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Isolate Crude Product: Filter the drying agent by gravity filtration and concentrate the filtrate using a rotary evaporator to yield the crude ester as an oil.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is ideal for purifying >5 g of crude product.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a short, vacuum-jacketed Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Transfer the crude oil to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly apply vacuum from a vacuum pump, protecting it with a cold trap. A typical target pressure is 10-15 mmHg.
-
Heat: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities (e.g., residual ethanol or solvent) that distill first.
-
Product Fraction: As the temperature stabilizes at the expected boiling point of this compound at the applied pressure (e.g., ~127 °C at 11 mmHg), switch to a clean receiving flask to collect the pure product.[9]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
-
-
Release Vacuum: Cool the apparatus to room temperature before slowly releasing the vacuum to prevent air from rushing in and disturbing the setup.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]
- 7. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting common issues in the synthesis of Ethyl 2-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this key chemical intermediate.[1] Here, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, commonly achieved through Fischer-Speier esterification, is a robust reaction. However, several factors can lead to suboptimal results. This section addresses the most frequent issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is the most common issue and can stem from several factors related to the reversible nature of the Fischer esterification.[2][3]
Primary Cause: Incomplete Reaction Due to Equilibrium
The Fischer esterification is an equilibrium-controlled process where 2-methoxybenzoic acid reacts with ethanol in the presence of an acid catalyst to form this compound and water.[2][4]
-
Explanation: The reaction can proceed in the reverse direction (hydrolysis of the ester) if water is not effectively removed from the reaction mixture.[2] According to Le Chatelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.
Troubleshooting Steps:
-
Use a Large Excess of Ethanol: Employing a significant excess of ethanol can shift the equilibrium towards the product side.[5][6] Often, using ethanol as the reaction solvent is an effective strategy.[6]
-
Efficient Water Removal:
-
Dean-Stark Apparatus: For larger-scale reactions, using a Dean-Stark trap with a suitable azeotropic solvent like toluene is highly effective at removing water as it is formed, driving the reaction to completion.[2][6]
-
Drying Agents: While less common for this specific reaction, the addition of a water-scavenging agent can be considered.
-
Secondary Cause: Inadequate Catalyst Activity
-
Explanation: The acid catalyst (commonly concentrated sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[4] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction rate will be slow, leading to an incomplete reaction within the allotted time.
-
Solution: Ensure the use of a fresh, anhydrous acid catalyst in the appropriate catalytic amount (typically 1-5 mol% relative to the carboxylic acid).
Q2: The final product is contaminated with unreacted 2-methoxybenzoic acid. How can I improve purification?
The presence of the starting carboxylic acid in the final product is a common purification challenge.
Cause: Incomplete Reaction or Ineffective Work-up
-
Explanation: As discussed in Q1, an incomplete reaction is a primary reason. Additionally, an inadequate aqueous work-up will fail to remove the acidic starting material.
-
Troubleshooting the Work-up:
-
Base Wash: After the reaction, the organic layer should be thoroughly washed with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and extract the unreacted 2-methoxybenzoic acid as its water-soluble sodium salt.[3][7][8]
-
Multiple Extractions: Perform multiple washes with the basic solution to ensure complete removal. It is advisable to check the pH of the aqueous layer after the final wash to confirm it is basic.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer before drying.
-
Q3: My reaction seems to stall and does not proceed to completion, even with extended reaction times. Why is this happening?
A stalled reaction can be frustrating and often points to issues with reaction conditions or reagent quality.
Potential Causes:
-
Insufficient Heat: Fischer esterifications typically require heating to reflux to proceed at a reasonable rate.[6] Ensure the reaction mixture is reaching the appropriate reflux temperature (the boiling point of the alcohol, e.g., ~78°C for ethanol).
-
Poor Quality Reagents:
-
"Wet" Ethanol: The ethanol used should be of a high grade and as anhydrous as possible. The presence of significant amounts of water in the ethanol will inhibit the forward reaction.
-
Degraded 2-methoxybenzoic Acid: Ensure the starting carboxylic acid is pure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the Fischer esterification of 2-methoxybenzoic acid?
A typical laboratory-scale procedure is as follows:
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (5-10 eq).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture.[7]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (2-3 times), and finally with brine.[3]
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.
Q2: Are there any significant side reactions to be aware of?
For the synthesis of this compound, the primary competing reaction is the reverse hydrolysis reaction.[2] Unlike some substituted benzoic acids, such as 2-hydroxybenzoic acid (salicylic acid), there is no risk of intramolecular cyclization (lactone formation) due to the absence of a nucleophilic hydroxyl group on the aromatic ring.[9]
Q3: What analytical techniques are recommended for product characterization and purity assessment?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure of the product. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet) and the methoxy group (a singlet), in addition to the aromatic protons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the ester at approximately 1720-1730 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid starting material.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for assessing purity and confirming the molecular weight of the product (180.20 g/mol ).[10][11]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to determine the purity of this compound.[12]
Q4: Can microwave irradiation be used to accelerate this reaction?
Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Fischer esterification.[13] Reactions that might take several hours under conventional reflux can often be completed in minutes using a sealed-vessel microwave reactor.[13] However, it is important to note that in a sealed vessel, the water produced cannot escape, which can inhibit the reaction from going to completion.[13] To counteract this, strategies such as the intermittent addition of the catalyst may be employed.[13]
III. Reaction Mechanism and Conditions
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
How to remove unreacted starting materials from Ethyl 2-methoxybenzoate
Technical Support Center: Purification of Ethyl 2-methoxybenzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from this compound. The protocols and advice herein are grounded in established chemical principles and extensive laboratory experience to ensure reliable and reproducible results.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound, offering detailed explanations and step-by-step protocols.
Issue 1: Residual 2-Methoxybenzoic Acid in the Final Product
Symptoms:
-
Broad peak corresponding to an acidic impurity in NMR or LC-MS analysis.
-
Lower than expected yield of the purified ester.
-
Oily or discolored final product.
Root Cause Analysis: 2-Methoxybenzoic acid, a common starting material for the synthesis of this compound, is an acidic compound.[1][2][3] If not completely removed, it can interfere with subsequent reactions or affect the final product's purity and stability. The most effective way to remove acidic impurities is through a liquid-liquid extraction with a basic solution.[4][5]
Recommended Protocol: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate. The volume of the solvent should be sufficient to fully dissolve the crude product.
-
Washing with a Basic Solution: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[5][6]
-
Expert Insight: Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of the ester product.
-
-
Mixing and Venting: Stopper the funnel and invert it gently several times to mix the layers. Periodically open the stopcock to release the pressure buildup from the carbon dioxide gas evolved during the neutralization of the acid.[7]
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the sodium salt of 2-methoxybenzoic acid.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat Washing: Repeat the washing process (steps 2-5) two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Issue 2: Presence of Unreacted Ethanol in the Product
Symptoms:
-
Characteristic ethanol peaks in the ¹H NMR spectrum.
-
A lower boiling point than expected for the purified product.
-
A distinct alcoholic odor.
Root Cause Analysis: Ethanol is a volatile and water-miscible starting material used in the esterification reaction.[8][9][10] Due to its relatively low boiling point, it can often be carried over with the desired product.
Recommended Protocol: Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[11][12] It utilizes a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation than simple distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.
-
Charging the Flask: Place the crude this compound containing ethanol into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
First Fraction (Ethanol): The vapor will first be enriched with the more volatile component, ethanol (boiling point ~78 °C).[9][13][14] Collect the distillate that comes over at or near this temperature.
-
Intermediate Fraction: There will be a temperature fluctuation as the ethanol is removed and the vapor becomes enriched with the higher-boiling this compound. Collect this intermediate fraction separately.
-
Final Fraction (this compound): The temperature will stabilize at the boiling point of this compound (approximately 258-260 °C at atmospheric pressure). Collect this fraction as the purified product.
-
-
Monitoring: Monitor the temperature at the top of the column throughout the distillation process to ensure proper separation of the fractions.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₁₂O₃ | 180.20 | 258-260 | N/A |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 182-185 | 98-100[15] |
| Ethanol | C₂H₅OH | 46.07 | 78.37[9][13] | -114 |
Data sourced from[2][15][16][17][18][19][20]
Visualization of Workflows
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the liquid-liquid extraction?
A1: Yes, other bases like potassium carbonate (K₂CO₃) or dilute sodium hydroxide (NaOH) can be used. However, it is crucial to use a mild base and avoid prolonged contact with strong bases like NaOH, as they can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol, reducing your product yield.
Q2: My layers are not separating well during the extraction. What should I do?
A2: This is likely due to the formation of an emulsion. To break an emulsion, you can try the following:
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the polarity of the aqueous phase.
-
Allow the mixture to stand for a longer period.
-
In stubborn cases, filtering the mixture through a pad of Celite can help.
Q3: Is vacuum distillation a suitable alternative to fractional distillation at atmospheric pressure?
A3: Yes, vacuum distillation is an excellent alternative, especially if the compound is sensitive to high temperatures. By reducing the pressure, the boiling point of this compound will be significantly lowered, which can prevent thermal decomposition and the formation of impurities.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: This will show the characteristic peaks for the ester and the absence of peaks corresponding to the starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the percentage purity and identify any minor impurities.
-
Infrared (IR) spectroscopy: This will show the characteristic C=O stretch of the ester and the absence of the broad O-H stretch of the carboxylic acid.
Q5: What are the main safety precautions to consider during this purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[21] Diethyl ether and ethyl acetate are highly flammable, so keep them away from ignition sources.[17] Handle all chemicals with care and dispose of waste according to your institution's safety guidelines.
References
- 1. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 2. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 4. Video: Extraction - Concept [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. The Boiling Point of Alcohol [thoughtco.com]
- 10. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 11. vernier.com [vernier.com]
- 12. scribd.com [scribd.com]
- 13. testbook.com [testbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Methoxybenzoic acid ReagentPlus , 99 o-Anisic acid [sigmaaldrich.com]
- 16. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. o-Anisic acid - Wikipedia [en.wikipedia.org]
- 19. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 20. chemeo.com [chemeo.com]
- 21. fishersci.com [fishersci.com]
Interpreting and resolving artifacts in the NMR spectrum of Ethyl 2-methoxybenzoate
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to facilitate the accurate interpretation and resolution of common spectral artifacts. Achieving a high-quality, artifact-free spectrum is paramount for unambiguous structural elucidation and purity assessment. This guide provides practical, in-depth solutions to common challenges encountered during NMR experiments.
Expected ¹H NMR Spectrum of this compound
Before troubleshooting artifacts, it is essential to have a reference for an ideal spectrum. The quality of any NMR spectrum is judged against a theoretical standard of sharp, well-resolved peaks with a flat baseline and correct integrations.
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (aromatic) | ~7.79 | dd | J ≈ 7.8, 1.8 Hz | 1H |
| H-4 (aromatic) | ~7.47 | ddd | J ≈ 8.4, 7.5, 1.8 Hz | 1H |
| H-3 (aromatic) | ~6.97 | d | J ≈ 8.4 Hz | 1H |
| H-5 (aromatic) | ~6.97 | t | J ≈ 7.5 Hz | 1H |
| -OCH₂ CH₃ (ethyl ester) | ~4.37 | q | J ≈ 7.1 Hz | 2H |
| -OCH₃ (methoxy) | ~3.90 | s | N/A | 3H |
| -OCH₂CH₃ (ethyl ester) | ~1.39 | t | J ≈ 7.1 Hz | 3H |
| Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent, concentration, and instrument.[1][2][3] |
Frequently Asked Questions (FAQs) on NMR Artifacts
This section addresses the most common questions regarding spectral artifacts.
Q1: Why does my baseline look curved or "rolling" instead of flat?
A rolling baseline is one of the most frequent issues in NMR spectroscopy.[4] This artifact complicates peak integration and can obscure low-intensity signals.
-
Causality: Baseline distortions are often caused by the corruption of the initial data points in the Free Induction Decay (FID) signal.[5] This can result from an improper acquisition setup (e.g., receiver delay) or the presence of very broad signals that are difficult to distinguish from the baseline. Incorrect phase correction can also manifest as a rolling baseline.[6][7]
-
Quick Solution: Most NMR processing software includes an automatic baseline correction function, often using algorithms like the Whittaker Smoother or polynomial fitting, which can effectively flatten the baseline in many cases.[8] For more complex distortions, manual correction is required.
Q2: My peaks have "troughs" next to them. What causes this and how do I fix it?
This is a classic sign of incorrect phasing. A properly phased NMR peak should have a pure absorption shape, meaning it is entirely above the baseline.[9]
-
Causality: Phase errors arise from electronic factors within the spectrometer that cause a mixing of the absorption (real) and dispersion (imaginary) components of the NMR signal.[9][10] These are corrected using two parameters: the zero-order phase (ph0), which corrects the phase of all peaks equally, and the first-order phase (ph1), which corrects for phase errors that are dependent on frequency.[9][11]
-
Quick Solution: While automatic phase correction often works well, it can fail, especially with low signal-to-noise or complex spectra.[9] Manual phase correction is the definitive solution. See Protocol 2 for a detailed guide.
Q3: I see small, symmetrical peaks on either side of my large solvent or analyte signals. What are they?
These are known as spinning sidebands. They are artifacts that mirror the main peak at frequencies corresponding to the sample spinning rate.
-
Causality: Spinning sidebands are caused by imperfections in the magnetic field homogeneity (B₀) across the sample volume or by using a physically imperfect (e.g., scratched or non-symmetrical) NMR tube.[12] While sample spinning averages out some field inhomogeneities, it introduces this rotational artifact.
-
Quick Solution: The first step is to improve the magnetic field homogeneity through "shimming." If this doesn't resolve the issue, changing the spinning rate can shift the sidebands. For definitive removal, pulse sequences like TOSS (Total Suppression of Spinning Sidebands) can be employed, though this is more common in solid-state NMR.[13][14]
Q4: There are unexpected peaks in my spectrum that don't belong to my molecule. Where did they come from?
These are typically impurity peaks. Identifying their source is a critical step in sample validation.
-
Causality: Common sources include:
-
Residual Solvents: Solvents from purification steps like ethyl acetate, acetone, or dichloromethane are notoriously difficult to remove completely.[15]
-
Water: Deuterated solvents are often hygroscopic and can absorb moisture, which appears as a broad peak whose chemical shift varies with the solvent.[15][16]
-
Grease: Contamination from stopcock grease used on glassware can introduce broad signals, usually in the aliphatic region.[16]
-
-
Quick Solution: Consult a table of common NMR solvent impurities to identify the peaks. To remove solvent residues, co-evaporation with a more volatile solvent or extended drying under high vacuum may be necessary. Ensure all glassware and NMR tubes are scrupulously clean.[17]
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step methodologies for preventing and resolving the artifacts discussed above.
Workflow for Troubleshooting NMR Artifacts
The following diagram outlines a logical workflow for identifying and resolving common issues in an NMR spectrum.
Caption: A logical workflow for identifying and resolving common NMR spectral artifacts.
Protocol 1: Optimal NMR Sample Preparation
The quality of your spectrum is fundamentally linked to the quality of your sample. Meticulous preparation is the most effective way to prevent many common artifacts.[17]
Objective: To prepare a homogeneous, particulate-free solution of this compound at an appropriate concentration.
Methodology:
-
Select a Quality NMR Tube: Use a clean, dry, unscratched 5 mm NMR tube. Physical imperfections can severely degrade magnetic field homogeneity and worsen spinning sidebands.[18]
-
Determine Sample Concentration:
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) to the sample in a small, clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filter the Solution: To remove any suspended particulate matter, filter the sample directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool or a syringe filter.
-
Check Sample Height: The final sample height in the tube should be between 4-5 cm. This ensures the sample volume is correctly positioned within the spectrometer's detection coil.[18][20]
-
Cap and Clean: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any dust or fingerprints.
Protocol 2: Manual Phase Correction
Objective: To manually adjust the zero- and first-order phase parameters to achieve pure absorption lineshapes for all peaks.
Methodology:
-
Reset Phase Parameters: In your NMR processing software, set both the zero-order (ph0) and first-order (ph1) phase values to zero.
-
Select a Pivot Peak: Zoom in on a well-defined, isolated peak on one side of the spectrum (e.g., the quartet from the -OCH₂CH₃ group at ~4.37 ppm). This will be your pivot.
-
Adjust Zero-Order Phase (ph0): Adjust the ph0 parameter until the pivot peak is perfectly symmetrical and in pure absorption mode. It is often helpful to zoom in vertically on the baseline to ensure the "feet" of the peak are level on both sides.[9]
-
Adjust First-Order Phase (ph1): Move to a peak on the opposite side of the spectrum (e.g., the triplet from the -OCH₂CH₃ group at ~1.39 ppm). Now, adjust the ph1 parameter until this peak is also in pure absorption mode.
-
Causality: The first-order phase correction has a greater effect on peaks further away from the pivot. By adjusting it on a distant peak, you correct the frequency-dependent phase error across the entire spectrum.[9]
-
-
Iterate if Necessary: You may need to make small, iterative adjustments to both ph0 and ph1 to achieve a perfect phase across the entire spectrum.
Protocol 3: Manual Baseline Correction
Objective: To correct a distorted baseline when automatic methods fail.
Methodology:
-
Perform All Other Processing: Ensure that phase correction and any other desired processing steps have been completed before attempting baseline correction.[8]
-
Select Baseline Points: In your software's manual baseline correction tool, select multiple points across the spectrum that are known to be true baseline (i.e., regions with no peaks).
-
Fit a Function: The software will fit a mathematical function (often a polynomial or spline) to the points you selected.[8] Visually inspect the fitted curve to ensure it accurately represents the distortion without cutting into any real peaks.
-
Causality: Be cautious with broad peaks, as an aggressive baseline correction can mistakenly treat them as part of the baseline, leading to inaccurate integrals and distorted lineshapes.[8]
-
-
Apply Correction: Once satisfied with the fit, apply the correction. The software will subtract the fitted curve from your spectrum, resulting in a flat baseline.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 7. bruker.com [bruker.com]
- 8. Stanford University NMR Facility [web.stanford.edu]
- 9. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. University of Ottawa NMR Facility Blog: First-Order Phase Errors [u-of-o-nmr-facility.blogspot.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. University of Ottawa NMR Facility Blog: Spinning Sideband Suppression in Solid State MAS NMR [u-of-o-nmr-facility.blogspot.com]
- 14. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 15. Troubleshooting [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Improving the efficiency of Ethyl 2-methoxybenzoate purification by column chromatography
Technical Support Center: Purifying Ethyl 2-methoxybenzoate via Column Chromatography
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to enhance the efficiency and success of your column chromatography experiments. Here, we move beyond basic protocols to explore the reasoning behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: For the purification of aromatic esters like this compound, silica gel is the most common and effective stationary phase.[1][2] Its polarity allows for good separation of compounds with varying polarities.[2] For general-purpose column chromatography, a standard silica gel with a pore size of 60 Å is typically suitable.[3] The particle size is also a critical factor; for gravity or flash chromatography, a mesh size of 70-230 or 230-400, respectively, is recommended.[4]
Q2: How do I select an appropriate solvent system for the column?
A2: The key is to find a solvent system where your compound of interest has a retardation factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[4] A common starting point for aromatic esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] You can screen various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) using TLC to find the optimal separation.[6] The goal is to achieve good separation between your product and any impurities.
Q3: My compound, this compound, is not moving down the column. What should I do?
A3: If your compound is stuck at the top of the column, the eluent is not polar enough.[4] You need to gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.[7] This is known as a gradient elution, which can improve separation for complex mixtures.[8] It's crucial to make these changes gradually to avoid co-elution of impurities.
Q4: I'm seeing broad, overlapping bands in my column. How can I improve the resolution?
A4: Band broadening can be caused by several factors. A poorly packed column can lead to uneven flow and poor resolution.[9] Ensure your column is packed uniformly, without air bubbles or cracks.[10] Another cause can be overloading the column with too much sample.[10] The sample should be loaded as a narrow, concentrated band at the top of the stationary phase.[9] Using a longer column can also increase the number of theoretical plates and improve separation for closely eluting compounds.[9]
Q5: How can I detect this compound in the collected fractions?
A5: Since this compound is colorless, you will need an analytical technique to monitor the fractions.[4] The most common method is Thin Layer Chromatography (TLC).[4] Spot a small amount from each fraction onto a TLC plate, develop it in your chosen solvent system, and visualize the spots under a UV lamp (254 nm).[6] Fractions containing the pure compound can then be combined.
Troubleshooting Guide
This section addresses more complex issues you might encounter during the purification of this compound.
Issue 1: Poor Separation Despite an Optimal TLC Solvent System
Question: My TLC shows a clear separation between this compound and an impurity, but on the column, they are co-eluting. Why is this happening and how can I fix it?
Answer:
-
Causality: The discrepancy between TLC and column performance can arise from several factors. Overloading the column is a common culprit; a thick sample band will inevitably lead to broader elution bands and overlap.[10] The column packing is also critical; a non-uniform stationary phase creates channels, leading to uneven solvent flow and poor separation.[9] Finally, the difference in the physical environment between a TLC plate (open system) and a packed column (closed system) can sometimes affect the separation.
-
Troubleshooting Protocol:
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Optimize Column Packing: Ensure you are using a consistent packing method. Wet packing, where a slurry of silica gel in the mobile phase is poured into the column, often results in a more uniform bed than dry packing.[1]
-
Refine the Solvent System: Sometimes a slight modification to the solvent system is needed. Consider adding a small percentage of a third solvent to modulate the polarity. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation compared to standard hexane/ethyl acetate systems.[11]
-
Consider an Alternative Stationary Phase: If the issue persists, the interaction between your compound and the silica gel may be the problem. For some aromatic compounds, neutral alumina can be a suitable alternative stationary phase.[11]
-
Issue 2: Low Yield of Purified this compound
Question: After column chromatography, my final yield of this compound is significantly lower than expected. Where could my product be lost?
Answer:
-
Causality: Product loss can occur at several stages. The compound might be irreversibly adsorbed onto the silica gel, especially if it is sensitive to the acidic nature of standard silica.[7] It's also possible that the elution was incomplete, and some of your product remains on the column.[12] Another common source of loss is during the solvent removal step if the compound is volatile.
-
Troubleshooting Protocol:
-
Check for Compound Stability: Before running the column, test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.[7] If it is unstable, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.[7]
-
Ensure Complete Elution: After you believe all your product has eluted, flush the column with a significantly more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in ethyl acetate) and check these fractions for your compound.
-
Careful Solvent Removal: When using a rotary evaporator to remove the solvent, be mindful of the bath temperature and vacuum pressure to avoid evaporating your product, especially if it has a low boiling point.[13]
-
Issue 3: The Sample is Not Soluble in the Eluent
Question: My crude this compound sample is not dissolving in the non-polar solvent system I plan to use for elution. How should I load it onto the column?
Answer:
-
Causality: This is a common issue when a relatively polar crude mixture needs to be purified using a largely non-polar mobile phase. Dissolving the sample in a more polar solvent and directly loading it onto the column will lead to poor separation, as the strong solvent will carry the compound down the column too quickly.
-
Troubleshooting Protocol: Dry Loading
-
Dissolve the Sample: Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).[14]
-
Adsorb onto Silica Gel: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.[14]
-
Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[14]
-
Load onto the Column: Carefully add this dry powder to the top of your packed column.[14] This technique ensures that your sample is introduced to the column as a fine, uniform layer, leading to much better separation.
-
Experimental Protocols & Data Presentation
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[10]
-
Gently tap the column to help the silica gel settle into a uniform bed.
-
Once settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading your sample.
Table 1: Example Solvent Gradient for this compound Purification
| Fraction Numbers | Solvent System (Hexanes:Ethyl Acetate) | Purpose |
| 1-10 | 95:5 | Elute non-polar impurities |
| 11-30 | 90:10 | Elute this compound |
| 31-40 | 80:20 | Elute more polar impurities |
| 41-50 | 50:50 | Column Wash |
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Decision diagram for sample loading method.
References
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chromatography [chem.rochester.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [chemicalbook.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Workup & Purification of Ethyl 2-methoxybenzoate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the purification of Ethyl 2-methoxybenzoate, a common intermediate that is susceptible to hydrolysis during standard aqueous workups. Here, we provide in-depth, field-proven insights and protocols to maximize the yield and purity of your target ester.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant issue during the workup of this compound?
A1: Ester hydrolysis is the chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] This process is the reverse of the Fischer-Speier esterification reaction and can be catalyzed by both acids and bases.[1][2] During a typical workup, the aqueous solutions used to neutralize the acid catalyst (e.g., H₂SO₄) and remove unreacted starting materials create an environment ripe for this unwanted hydrolysis. For this compound, this means your desired product can revert to 2-methoxybenzoic acid and ethanol, leading to a significant loss of yield. The presence of the ortho-methoxy group can also influence the rate of this hydrolysis through electronic and steric effects.
Q2: Which steps in a standard workup pose the highest risk for hydrolysis?
A2: The most critical steps involve the introduction of aqueous solutions after the reaction is complete. Specifically:
-
Quenching: The initial addition of water or an aqueous solution to stop the reaction.
-
Base Washing: Using a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to neutralize the acid catalyst and remove any unreacted 2-methoxybenzoic acid. While necessary, this step introduces a base, which can catalyze hydrolysis in a process known as saponification.[1][3] Saponification is particularly problematic as it is often irreversible under basic conditions because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol.[3]
-
Extended Contact Time: Leaving the organic and aqueous layers in the separatory funnel for prolonged periods increases the time for hydrolysis to occur at the interface.[1]
Q3: How can I tell if my this compound is hydrolyzing during the workup?
A3: The primary indicators of significant hydrolysis are a lower-than-expected yield of your purified ester and the presence of 2-methoxybenzoic acid in your crude product. This can be confirmed analytically:
-
Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to the more polar 2-methoxybenzoic acid starting material, which will have a lower Rf value than your ester.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) and other peaks corresponding to 2-methoxybenzoic acid, alongside your desired ester peaks.
-
IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum of the crude product is indicative of the carboxylic acid contaminant.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your yield, use this decision tree to pinpoint the cause and implement the appropriate solution.
Caption: Troubleshooting decision tree for ester hydrolysis during workup.
The Role of the Ortho-Methoxy Group
The 2-methoxy substituent on the benzoate ring plays a dual role in influencing the ester's stability. While a methoxy group is generally considered electron-donating by resonance, which could potentially stabilize the ester, its presence at the ortho position introduces significant steric hindrance around the carbonyl group. This steric bulk can hinder the approach of a nucleophile (like a hydroxide ion or water) to the electrophilic carbonyl carbon, thereby slowing down the rate of hydrolysis compared to its para-substituted counterpart.[4][5]
A study on the base-catalyzed hydrolysis of various substituted ethyl benzoates provides valuable comparative data. While this compound was not directly studied, the half-life of a sterically hindered ortho-substituted analogue, Ethyl 2-bromobenzoate, was found to be comparable to or even slightly longer than that of the unsubstituted Ethyl benzoate, showcasing the impact of ortho-substitution.[6]
| Compound | Half-life (t₁/₂) for Base Hydrolysis (min) | Relative Stability Factor (vs. Ethyl benzoate) |
| Ethyl benzoate | 14 | 1.00 |
| Ethyl 4-bromobenzoate | 12 | 0.86 (Less Stable) |
| Ethyl 2-bromobenzoate | 15 | 1.07 (More Stable) |
| Ethyl 3-bromobenzoate | 25 | 1.79 (Much More Stable) |
Data adapted from a study on the chemical hydrolysis of benzoate esters.[6] The conditions were LiOH in a THF:H₂O mixture at 37°C. While not identical to a typical workup, this data provides a strong relative comparison.
This data suggests that the steric hindrance from the ortho-methoxy group in this compound likely affords it some protection against rapid hydrolysis, but careful workup is still essential.
Recommended Protocols for Minimizing Hydrolysis
Here we present two detailed protocols. The first is an optimized aqueous workup, and the second is an alternative non-aqueous method for highly sensitive substrates.
Protocol 1: Optimized Cold Aqueous Workup
This protocol is designed to minimize hydrolysis by controlling temperature, using a mild base, and ensuring efficient processing.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for at least 15 minutes.
-
Dilute with Cold Solvent: Dilute the cold reaction mixture with an equal volume of a cold, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer to Separatory Funnel: Pour the diluted mixture into a separatory funnel.
-
First Wash (Neutral Quench): Add a portion of ice-cold deionized water to the separatory funnel. Gently invert the funnel a few times and then allow the layers to separate. Drain and discard the aqueous layer.
-
Neutralize with Weak Base: Add a portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Swirl the unstoppered funnel initially to manage the CO₂ evolution before stoppering and shaking. Vent the funnel frequently.
-
Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves, indicating complete neutralization of the acid catalyst.
-
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step aids in removing residual water from the organic layer.[1]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Swirl the flask; add more drying agent until it no longer clumps and flows freely.
-
Isolate the Product: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification: If necessary, purify the crude product by flash column chromatography or vacuum distillation.
Caption: Optimized Cold Aqueous Workup Workflow.
Protocol 2: Non-Aqueous Workup / Solid-Phase Extraction (SPE)
For extremely sensitive esters or when maximum yield is critical, avoiding aqueous solutions altogether is the best strategy. This can be achieved through an anhydrous quench followed by purification using solid-phase extraction.
Step-by-Step Methodology:
-
Anhydrous Quench: Cool the reaction mixture in an ice bath. Instead of water, quench the reaction by slowly adding a slurry of a solid-supported base (e.g., polymer-supported bicarbonate or amine resin) in a compatible anhydrous organic solvent (e.g., dichloromethane or ethyl acetate) until the acid catalyst is neutralized. Monitor the pH of a small aliquot spotted on wet pH paper.
-
Initial Filtration: Once neutralized, filter the reaction mixture to remove the solid-supported base. Wash the resin with a small amount of the reaction solvent.
-
Solid-Phase Extraction (SPE) Setup:
-
Select Sorbent: Choose a normal-phase sorbent like silica gel (for separating the less polar ester from the more polar acid and alcohol) or a specialized resin.
-
Condition the Cartridge: Condition a silica SPE cartridge by passing several column volumes of your chosen elution solvent (e.g., a hexane/ethyl acetate mixture) through it.[7][8]
-
-
Load the Sample: Concentrate the filtrate from step 2 under reduced pressure to a smaller volume. Load this concentrated crude product onto the conditioned SPE cartridge.[8]
-
Wash (Elute Impurities): Pass a non-polar solvent (e.g., hexane) through the cartridge. This will elute any very non-polar impurities while the ester, unreacted alcohol, and acid remain on the silica.
-
Elute the Product: Elute the desired this compound using a solvent system of slightly higher polarity (e.g., 5-10% ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC. The ester, being less polar than the alcohol and acid, should elute first.
-
Isolate the Pure Product: Collect the fractions containing the pure ester (monitor by TLC). Combine the desired fractions and remove the solvent under reduced pressure to yield the purified product.
This SPE method offers a highly controlled and water-free environment for purification, effectively preventing hydrolysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Addressing poor resolution in the HPLC analysis of Ethyl 2-methoxybenzoate
Welcome to the technical support center for the HPLC analysis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal chromatographic resolution for this compound. Here, we will explore common issues and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our approach is to not only provide a solution but to also explain the underlying principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Troubleshooting Guide: Addressing Poor Resolution
Poor resolution in the HPLC analysis of this compound can manifest in several ways: co-eluting peaks, broad peaks, or asymmetric peaks (tailing or fronting). Below are common problems and a systematic approach to resolving them.
Question 1: My peak for this compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution is a clear indication of inadequate selectivity (α) or efficiency (N) in your chromatographic system. Selectivity is the most powerful factor for improving resolution between two closely eluting compounds.[1] Here’s a prioritized action plan:
-
Modify the Mobile Phase Composition: This is often the most effective and straightforward approach.
-
Adjust the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes, which may provide better separation.[1][2]
-
Change the Organic Solvent: Switching between acetonitrile and methanol can significantly alter selectivity.[2] These solvents have different chemical properties; for instance, acetonitrile can engage in dipole-dipole interactions, which can be beneficial for separating aromatic compounds like this compound.[3]
-
-
Alter the Stationary Phase Chemistry: If mobile phase adjustments are insufficient, consider the column itself.
-
Switch to a Different Stationary Phase: If you are using a standard C18 column, a phenyl-hexyl column might offer enhanced resolution due to π-π interactions between the phenyl rings of the stationary phase and your aromatic analyte.[4]
-
Consider a Column with a Different Particle Size: Smaller particle sizes (e.g., sub-2 µm) lead to higher column efficiency (N) and sharper peaks, which can improve resolution.[5]
-
-
Optimize Temperature and Flow Rate:
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, sometimes leading to better separation.[6]
-
Adjust the Column Temperature: Increasing the temperature can improve efficiency by reducing mobile phase viscosity.[2] However, be aware that this can also alter selectivity, so it should be tested systematically.
-
Question 2: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue that can compromise peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.[7][8]
Primary Causes and Solutions:
-
Active Silanol Groups: The silica backbone of many reversed-phase columns has exposed silanol groups that can interact strongly with polar analytes, causing tailing.
-
Solution: Use an end-capped column or a column with a low-activity silica. A published method for this compound specifically uses a Newcrom R1 column, which is noted for its low silanol activity.[9] Alternatively, adding a small amount of a competing base to the mobile phase can help to saturate these active sites.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can lead to peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If this doesn't work, and you are using a guard column, replace it. If the problem persists, the analytical column itself may need to be replaced.
-
-
Mobile Phase pH Issues: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing. While this compound is not strongly ionizable, this can be a factor for acidic or basic impurities.
-
Solution: Ensure your mobile phase is adequately buffered and the pH is at least 2 units away from the pKa of any ionizable compounds of interest.
-
The following workflow can help diagnose the cause of peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Question 3: My peaks are broad, leading to poor resolution and sensitivity. What should I investigate?
Answer:
Broad peaks are often a sign of poor column efficiency or extra-column volume.[8] Here are the key areas to investigate:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening.
-
Action: Ensure you are using tubing with the smallest possible internal diameter and length. Check that all fittings are secure and properly seated.
-
-
Column Issues:
-
Aging Column: Over time, the packed bed of a column can settle, creating voids and leading to broader peaks.
-
Contamination: Buildup on the column can interfere with the separation process.
-
Action: If you suspect column degradation, replacing it is the most reliable solution.
-
-
Injection Volume and Solvent:
-
Large Injection Volume: Injecting too large a volume of sample can lead to band broadening.[6][10]
-
Strong Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte band to spread on the column.
-
Action: Reduce the injection volume. Whenever possible, dissolve your sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A reverse-phase method is suitable for this compound.[9] A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water
-
Gradient: Start with a higher percentage of water and ramp up the acetonitrile concentration.
-
Detector: UV at a wavelength where the analyte has maximum absorbance.
A published method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can also serve as an excellent starting point.[9]
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both are common choices in reversed-phase HPLC. The choice can affect selectivity.[3] For aromatic compounds like this compound, acetonitrile can sometimes offer better peak shape due to its ability to participate in π-π interactions.[4] It is often beneficial to screen both solvents during method development.
Q3: How can I prevent column overload?
Column overload, which can cause peak fronting, occurs when you inject too much sample mass onto the column.[11] To prevent this:
-
Reduce Sample Concentration: Dilute your sample and reinject.[11]
-
Decrease Injection Volume: Use a smaller injection loop or inject a smaller volume.[6]
-
Use a Higher Capacity Column: A column with a larger internal diameter or a stationary phase with a higher carbon load can accommodate more sample.[7]
Q4: What are the potential impurities I should be aware of in the analysis of this compound?
Potential impurities can arise from the synthesis process.[12][13] Common impurities could include:
-
Starting materials such as 2-methoxybenzoic acid.
-
By-products from side reactions.
-
Degradation products if the compound is unstable under certain conditions.
It is crucial to have a stability-indicating method that can separate the main compound from all potential impurities and degradants.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Selectivity
This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution between this compound and a closely eluting impurity.
-
Initial Analysis: Perform an injection using your current method to establish a baseline chromatogram.
-
Solvent Ratio Adjustment (Isocratic):
-
Prepare a series of mobile phases with varying ratios of organic solvent to aqueous phase (e.g., 50:50, 45:55, 40:60 Acetonitrile:Water).
-
Inject your sample with each mobile phase and record the retention times and resolution.
-
-
Solvent Type Evaluation:
-
Replace acetonitrile with methanol at a concentration that gives a similar retention time for this compound.
-
Perform an injection and compare the selectivity and resolution to the acetonitrile method.
-
-
pH Adjustment (if applicable):
-
If any peaks are suspected to be from ionizable impurities, prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 3.0 and pH 7.0).
-
Analyze the sample at each pH and observe the effect on retention and resolution.
-
Data Presentation:
| Mobile Phase Composition | Retention Time (Analyte) | Retention Time (Impurity) | Resolution (Rs) |
| 50:50 ACN:H₂O | 5.2 min | 5.4 min | 0.8 |
| 45:55 ACN:H₂O | 6.8 min | 7.2 min | 1.3 |
| 40:60 ACN:H₂O | 8.5 min | 9.1 min | 1.6 |
| 55:45 MeOH:H₂O | 6.5 min | 7.5 min | 2.1 |
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethyl 2-methoxybenzoate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Ethyl 2-methoxybenzoate, a common intermediate in organic synthesis. We will explore the causality behind methodological choices, present a self-validating HPLC protocol, and offer supporting data to guide your analytical strategy.
The Analytical Challenge: Understanding this compound and Its Impurity Profile
This compound is typically synthesized via Fischer esterification of 2-methoxybenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] While seemingly straightforward, this process can introduce several impurities that may compromise downstream applications. A robust analytical method must be able to separate and quantify the main compound from these potential contaminants.
Common Impurities Include:
-
Starting Materials: Unreacted 2-methoxybenzoic acid and residual ethanol.
-
Side-Products: Formation of isomeric esters or byproducts from undesired reactions.
-
Catalyst Residues: Traces of the acid catalyst.
-
Solvents: Residual solvents from the reaction and purification steps.[3]
The diagram below illustrates the synthesis and the potential origin of key process-related impurities. Understanding this profile is the first step in developing a specific and sensitive analytical method.
References
A Comparative Analysis of Ethyl 2-Methoxybenzoate and Its Isomers: A Technical Guide for Researchers
In the landscape of pharmaceutical and flavor chemistry, the structural nuances of aromatic esters play a pivotal role in determining their biological activity, sensory properties, and application suitability. This guide provides an in-depth comparative analysis of ethyl 2-methoxybenzoate and its positional isomers, ethyl 3-methoxybenzoate and ethyl 4-methoxybenzoate. By delving into their physicochemical properties, spectroscopic signatures, and synthetic pathways, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction to Ethyl Methoxybenzoate Isomers
This compound, ethyl 3-methoxybenzoate, and ethyl 4-methoxybenzoate are aromatic esters with the chemical formula C10H12O3[1][2][3]. While sharing the same molecular weight, the position of the methoxy group on the benzene ring significantly influences their chemical and physical characteristics. These isomers find applications as flavoring agents, in fragrances, and as intermediates in organic synthesis[1][4][5]. Understanding their distinct properties is crucial for their effective utilization and for the development of novel applications.
Comparative Physicochemical Properties
The positioning of the methoxy group (ortho, meta, or para) directly impacts the intermolecular forces and molecular symmetry, leading to variations in their physical properties.
| Property | This compound (ortho) | Ethyl 3-methoxybenzoate (meta) | Ethyl 4-methoxybenzoate (para) |
| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol [2] | 180.20 g/mol [5] |
| Boiling Point | 235 °C at 760 mmHg[6] | 250-252 °C[7] | 263 °C (lit.)[4] |
| Melting Point | N/A (liquid at room temp) | N/A (liquid at room temp) | 7-8 °C (lit.)[4] |
| Density | 1.108-1.116 g/mL at 20 °C[6] | 1.099 g/cm³[8] | 1.103 g/mL at 25 °C (lit.)[4][9] |
| Refractive Index | N/A | 1.5150[7] | n20/D 1.524 (lit.)[4][9] |
| Appearance | Colorless to pale yellow liquid[10] | N/A | Colorless to pale yellow liquid[5] |
| Odor | Sweet, floral, fruity, ylang-ylang[6] | N/A | Sweet, fruity, anise-like[4] |
The para-isomer, ethyl 4-methoxybenzoate, exhibits the highest boiling point and is the only isomer that is a solid at just below room temperature, which can be attributed to its more symmetrical structure allowing for more efficient crystal packing.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic analysis is fundamental to the identification and structural elucidation of these isomers. Here, we compare their key spectroscopic features.
The ¹H NMR spectra of the three isomers are distinct, particularly in the aromatic region, due to the different substitution patterns.
-
This compound: The proximity of the methoxy and ethyl ester groups in the ortho position leads to more complex splitting patterns in the aromatic region.
-
Ethyl 3-methoxybenzoate: The aromatic protons exhibit a more distinct splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Ethyl 4-methoxybenzoate: The para-substitution results in a more symmetrical and simpler aromatic region in the ¹H NMR spectrum, often showing two distinct doublets.
Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that can be used to differentiate the isomers. While all three isomers show a molecular ion peak (M+) at m/z 180, the relative abundances of fragment ions can differ. A study on related methoxy-substituted benzoate esters showed that ortho-isomers can exhibit unique fragmentation pathways due to the "ortho effect," involving interaction between the adjacent substituents[11]. For this compound, a prominent fragment at m/z 135 is observed, corresponding to the loss of an ethoxy radical[1].
Synthesis of Ethyl Methoxybenzoate Isomers
The most common method for the synthesis of these esters is the Fischer esterification of the corresponding methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid[12].
Experimental Protocol: Synthesis of Ethyl 4-methoxybenzoate
This protocol describes a typical laboratory-scale synthesis of ethyl 4-methoxybenzoate via Fischer esterification.
Materials:
-
4-Methoxybenzoic acid (anisic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methoxybenzoate.
-
Purify the product by vacuum distillation.
Analytical Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of these volatile isomers. The choice of the GC column is critical for achieving baseline separation.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP-5890 GC with an HP-5970 MSD)[13].
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.
-
Injector Temperature: 250 °C[14].
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)[14].
-
Carrier Gas: Helium at a constant flow rate[14].
MS Conditions:
Rationale: The different boiling points and polarities of the isomers will result in distinct retention times on the GC column, allowing for their separation and subsequent identification by their unique mass spectra.
Applications and Biological Significance
The distinct sensory profiles of these isomers lead to their differential use in the flavor and fragrance industry. Ethyl 4-methoxybenzoate is noted for its anise-like scent and is used as a flavoring agent[4][5]. This compound has a sweet, floral, and fruity aroma, making it suitable for fragrance formulations[6].
In the context of drug development, the methoxybenzoate scaffold is of interest. The position of the methoxy group can influence the molecule's interaction with biological targets. While specific biological activities for these ethyl esters are not extensively documented in the public domain, related benzoate derivatives have been investigated for various therapeutic properties, including antimicrobial and antithrombotic activities[12].
Conclusion
This guide has provided a comparative analysis of this compound and its meta and para isomers. The seemingly subtle difference in the position of the methoxy group results in significant variations in their physicochemical properties, spectroscopic characteristics, and potential applications. For researchers and developers, a thorough understanding of these differences is paramount for the targeted synthesis, accurate identification, and effective utilization of these versatile aromatic esters.
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 5. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]
- 6. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 7. ETHYL 3-METHOXYBENZOATE CAS#: 10259-22-0 [m.chemicalbook.com]
- 8. Ethyl 3-methoxybenzoate | 10259-22-0 | FE71003 | Biosynth [biosynth.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. ulprospector.com [ulprospector.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Topic: Ethyl 2-methoxybenzoate versus Methyl Salicylate in Biological Assays
An In-Depth Comparative Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Esters
Methyl salicylate, the fragrant ester famed for its wintergreen aroma, is a well-established topical agent with a long history of use in analgesic and anti-inflammatory formulations.[1][2] Its biological activities are largely attributed to its in-vivo hydrolysis to salicylic acid, a foundational non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[2][3] Structurally, ethyl 2-methoxybenzoate presents a subtle yet potentially significant variation: the hydroxyl group is replaced by a methoxy group, and the methyl ester is swapped for an ethyl ester.
This guide navigates the known biological landscape of methyl salicylate and explores the theoretical and inferred potential of this compound. Due to a notable lack of direct comparative studies in publicly available literature, this document serves as both a summary of existing knowledge and a methodological framework. It is designed to empower researchers to conduct their own robust, head-to-head comparisons by providing detailed, field-proven experimental protocols. We will dissect the established mechanisms of salicylates and provide the scientific rationale behind the design of key biological assays, from in vitro enzyme inhibition to in vivo models of analgesia and inflammation.
Molecular Structure and Physicochemical Properties: The Basis of Bioactivity
The seemingly minor structural differences between methyl salicylate and this compound can have profound implications for their pharmacokinetic and pharmacodynamic profiles.
| Property | Methyl Salicylate | This compound |
| Structure | ||
| IUPAC Name | Methyl 2-hydroxybenzoate | This compound |
| Molecular Formula | C₈H₈O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 152.15 g/mol | 180.20 g/mol |
| Key Functional Groups | Hydroxyl (-OH), Methyl Ester | Methoxy (-OCH₃), Ethyl Ester |
The presence of a hydroxyl group in methyl salicylate allows for hydrogen bonding and is crucial for its conversion to the active metabolite, salicylic acid. The replacement with a methoxy group in this compound eliminates this hydrogen-bonding capability and may alter its metabolic pathway, potentially influencing its mechanism of action and overall biological activity. Furthermore, the change from a methyl to an ethyl ester can affect lipophilicity, which in turn impacts skin permeation and bioavailability in topical applications.[4]
The Established Profile: Methyl Salicylate's Mechanism and Bioactivity
Methyl salicylate's primary role in pharmacology is that of a prodrug and a counter-irritant.[2][3] Upon topical application, it readily penetrates the skin and is hydrolyzed by esterases in tissues to form salicylic acid.[5] Salicylic acid then exerts its anti-inflammatory and analgesic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3][6] This inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins and thromboxanes.[7]
Known Biological Activities of Methyl Salicylate:
-
Anti-inflammatory: Reduces swelling and inflammation by inhibiting prostaglandin synthesis.[2]
-
Analgesic: Provides pain relief, both through its anti-inflammatory action and a counter-irritant effect, which involves activating and then desensitizing pain receptors in the skin.[1]
-
Antioxidant: Salicylate derivatives have been shown to possess antioxidant properties, including the ability to scavenge hydroxyl radicals.[7][8]
-
Antimicrobial: Salicylates are known to have some antimicrobial properties, thought to involve the disruption of the bacterial cell membrane.[3]
The Untested Contender: this compound's Potential Profile
Direct experimental data on the biological activities of this compound is scarce. It is primarily documented as a fragrance ingredient and a chemical intermediate.[7][9][10] However, we can make scientifically grounded inferences based on its structure and the activities of related molecules. The parent acid, 2-methoxybenzoic acid, is noted as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[11] Additionally, other methoxy-substituted phenolic compounds have demonstrated anti-inflammatory and antioxidant activities.[12][13]
Hypothesized Biological Activities:
-
Anti-inflammatory: If metabolized to 2-methoxybenzoic acid, it may retain some COX-inhibitory activity, though likely different from salicylic acid. The methoxy group may alter the binding affinity for the COX active site.
-
Analgesic: Could potentially exhibit analgesic properties, although the contribution of a counter-irritant effect is unknown.
-
Antioxidant: The methoxy group on the aromatic ring could contribute to radical scavenging activity.
-
Antimicrobial: Its ester structure suggests possible disruption of microbial membranes, a common mechanism for such compounds.
The critical takeaway is the pressing need for direct experimental validation to move from hypothesis to fact. The following sections provide the necessary tools for this endeavor.
A Framework for Comparison: Experimental Protocols
To objectively compare these two molecules, a battery of standardized assays is required. The following protocols are detailed to ensure reproducibility and scientific rigor.
In Vitro Anti-inflammatory Assay: COX Enzyme Inhibition
This assay directly measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, the primary targets of NSAIDs.
Causality and Rationale: By quantifying the production of prostaglandin E₂ (PGE₂) in the presence of the test compounds, we can directly assess their inhibitory effect on the enzyme responsible for its synthesis. Using both COX-1 and COX-2 isoforms allows for the determination of inhibitory potency and selectivity.
Step-by-Step Protocol: [2]
-
Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of co-factors hematin and L-epinephrine. Prepare a stock solution of the substrate, arachidonic acid.
-
Enzyme Solution: In a microcentrifuge tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Enzyme Addition: Add 20 µL of buffer containing either COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.
-
Inhibitor Addition: Add 2 µL of the test compound (this compound or Methyl Salicylate, dissolved in DMSO at various concentrations) or DMSO alone (for control). Pre-incubate at 37°C for 10 minutes. This step is crucial as many NSAIDs exhibit time-dependent inhibition.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.
-
Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Quantification: Add an internal standard (e.g., d₄-PGE₂). Analyze the amount of PGE₂ produced using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Comparative Data Table (Template)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Methyl Salicylate | Data for salicylic acid as active metabolite | Data for salicylic acid as active metabolite |
| This compound | Not Available | Not Available |
| Diclofenac (Control) | ~0.06 | ~0.40[2] |
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Causality and Rationale: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color fades to yellow. This color change is directly proportional to the radical scavenging activity of the compound and can be quantified spectrophotometrically.
Step-by-Step Protocol: [3][14]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare serial dilutions of this compound, Methyl Salicylate, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to separate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Include a blank control containing only methanol and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of DPPH.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Comparative Data Table (Template)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| Methyl Salicylate | Variable, generally lower than strong antioxidants |
| This compound | Not Available |
| Ascorbic Acid (Control) | Typically in the range of 2-10 |
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing a mild, inflammatory pain stimulus.
Causality and Rationale: The intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of endogenous pain mediators like prostaglandins and bradykinin. This leads to a characteristic stretching behavior ("writhing"). An effective analgesic will reduce the number of writhes by inhibiting the production or action of these mediators.
Step-by-Step Protocol: [15][16]
-
Animal Acclimation: Use male Swiss albino mice (20-25g). Acclimate them to the laboratory environment for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Aspirin), Methyl Salicylate group, and this compound group.
-
Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the pain induction.
-
Pain Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of pain inhibition using the formula: % Inhibition = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] x 100
Comparative Data Table (Template)
| Treatment Group (Dose) | Mean Number of Writhes | % Pain Inhibition |
| Vehicle Control | Experimental Value | 0% |
| Methyl Salicylate | Not Available | Not Available |
| This compound | Not Available | Not Available |
| Aspirin (Control) | Experimental Value | Calculate |
In Vitro Antimicrobial Assay: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of a substance required to prevent the visible growth of a microorganism.
Causality and Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of the test compounds, we can identify the lowest concentration that inhibits microbial growth. This is a quantitative measure of antimicrobial potency.
Step-by-Step Protocol: [6][17][18]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) in the well. A growth indicator like resazurin can be added to aid visualization.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Comparative Data Table (Template)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Methyl Salicylate | Not Available | Not Available |
| This compound | Not Available | Not Available |
| Ciprofloxacin (Control) | ~0.25 - 1.0 | ~0.008 - 0.06 |
Conclusion and Future Directions
Methyl salicylate is a compound with well-defined analgesic and anti-inflammatory properties, acting primarily as a prodrug for salicylic acid. In contrast, this compound remains a pharmacological enigma. Its structural modifications—an ethyl ester and a methoxy ether—present intriguing possibilities for altered bioactivity, metabolism, and skin permeation.
This guide has established a clear and urgent need for direct, comparative research. The provided protocols offer a robust framework for such an investigation. Future studies should focus on executing these assays to generate the missing data points in the comparative tables. Such research would not only elucidate the biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of salicylate derivatives, potentially uncovering novel therapeutic agents for pain and inflammation.
References
- 1. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. ulprospector.com [ulprospector.com]
- 10. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. preprints.org [preprints.org]
- 18. Antimicrobial activities of commercial essential oils and their components against food-borne pathogens and food spoilage bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-methoxybenzoate
Introduction: The Imperative for Rigorous Analytical Validation
Ethyl 2-methoxybenzoate (CAS 7335-26-4) is a key chemical entity utilized in various sectors, from the synthesis of active pharmaceutical ingredients (APIs) to its application as a flavoring and fragrance agent.[1][2] Ensuring its purity, potency, and impurity profile is not merely a quality control checkpoint; it is a critical determinant of final product safety and efficacy. The analytical methods used to quantify and characterize this compound must therefore be robust, reliable, and fit for their intended purpose.
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind methodological choices. The core of this document is dedicated to the process of cross-validation , a comparative exercise that establishes the equivalency between two validated analytical procedures. This is essential when transferring methods between labs, updating instrumentation, or establishing an orthogonal method for confirmatory analysis, a cornerstone of a robust quality system.[3]
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies described are inherently self-validating and meet global regulatory expectations.[4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
The Rationale for Reverse-Phase HPLC
For a moderately polar aromatic ester like this compound, Reverse-Phase HPLC (RP-HPLC) is the logical first choice for a quantitative assay. The molecule's structure lends itself to effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is renowned for its precision, robustness, and high-throughput capabilities in quality control settings. A UV detector is ideal, as the benzene ring provides a strong chromophore for sensitive detection. An application note for this compound confirms the suitability of an RP-HPLC method using a C18 column with an acetonitrile and water mobile phase.[6]
Experimental Protocol: HPLC-UV
Objective: To develop and validate an HPLC method for the quantification (assay) of this compound.
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (Certified purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL.
-
Sample Solution (100 µg/mL): Prepare the test sample by accurately weighing the equivalent of 10 mg of this compound, dissolving it in the mobile phase, and diluting to 100 mL.
-
HPLC Method Validation Workflow
The following diagram outlines the logical flow for validating the HPLC method in accordance with ICH Q2(R2) guidelines.[5]
References
- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Acaricidal Efficacy of Ethyl 2-methoxybenzoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for effective and environmentally benign acaricides, compounds derived from natural sources are gaining significant attention. Among these, benzoic acid and its esters have shown promise. This guide provides a comparative analysis of the acaricidal efficacy of Ethyl 2-methoxybenzoate, contextualized with available data on related compounds, to aid researchers and drug development professionals in their pursuit of novel pest control agents.
Introduction: The Potential of Benzoic Acid Derivatives in Acaricide Development
The rising challenge of acaricide resistance in mite populations, coupled with environmental and health concerns associated with synthetic pesticides, has spurred research into alternative solutions.[1] Natural products, with their diverse chemical structures and modes of action, represent a promising frontier in the development of new acaricides. Benzoic acid, a simple aromatic carboxylic acid found in various plants, and its derivatives have demonstrated notable biological activities, including antimicrobial and insecticidal properties.[2][3] This guide focuses on this compound, an ester of benzoic acid, and compares its potential acaricidal efficacy with other relevant compounds.
Comparative Acaricidal Efficacy: An Evidence-Based Analysis
A study on the copra mite, Tyrophagus putrescentiae, revealed that the acaricidal activity of benzoic acid (LD50 = 4.80 µg/cm²) is comparable to that of the well-known synthetic acaricide benzyl benzoate (LD50 = 4.46 µg/cm²) in fabric piece contact toxicity bioassays.[4] This finding is significant as it establishes the foundational acaricidal potential of the benzoic acid scaffold.
Furthermore, research on methyl benzoate , another benzoic acid ester, has demonstrated its potent acaricidal and repellent effects against the two-spotted spider mite, Tetranychus urticae.[5] In a leaf-dipping assay, a 1% solution of methyl benzoate resulted in 100% mortality of adult mites within 48 hours and prevented the hatching of 92.7% of eggs.[5] The median lethal concentration (LC50) values for methyl benzoate were determined to be 0.5% for adult mites and 0.25% for eggs.[5]
These data suggest that esterification of benzoic acid does not diminish, and may even modulate, its acaricidal properties. The insecticidal activity of methyl benzoate is attributed to multiple modes of action, including contact toxicity and fumigant effects.[6]
Structure-Activity Relationship and the Role of the Methoxy Group
The structure of an aromatic ester can significantly influence its biological activity. A study on the repellent activity of methyl benzoate and its analogs against the common bed bug, Cimex lectularius, found that mthis compound and methyl 3-methoxybenzoate exhibited the strongest repellent effects, even more so than methyl benzoate itself.[7][8] This suggests that the presence and position of a methoxy group on the benzene ring can enhance the compound's interaction with target receptors in arthropods, likely leading to increased repellency and potentially, toxicity.
Based on this structure-activity relationship, it is plausible to hypothesize that This compound would exhibit acaricidal and repellent properties comparable to or potentially greater than methyl benzoate, owing to the presence of the methoxy group. The ethyl ester group, being slightly more lipophilic than the methyl group, may also influence its penetration through the mite's cuticle.
The following table summarizes the available quantitative data for related compounds to provide a basis for comparison.
| Compound | Target Mite Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Benzoic Acid | Tyrophagus putrescentiae | Contact Toxicity | LD50 | 4.80 µg/cm² | [4] |
| Benzyl Benzoate | Tyrophagus putrescentiae | Contact Toxicity | LD50 | 4.46 µg/cm² | [4] |
| Methyl Benzoate | Tetranychus urticae | Leaf-Dip Assay | LC50 (Adults) | 0.5% | [5] |
| Methyl Benzoate | Tetranychus urticae | Leaf-Dip Assay | LC50 (Eggs) | 0.25% | [5] |
Note: Direct comparative data for this compound is not available. The potential efficacy is inferred from the data on benzoic acid and mthis compound.
Unraveling the Mechanism of Action
The precise mechanism of action for benzoic acid and its esters as acaricides is not yet fully elucidated, though evidence points towards neurotoxicity.[9] Some benzoate derivatives are known to act on nervous conduction.[9] The lipophilic nature of these compounds allows them to penetrate the mite's cuticle and interfere with vital physiological processes. The repellent effects observed with methyl benzoate and its methoxy derivatives suggest an interaction with the olfactory receptors of the mites.[7][8]
The following diagram illustrates a hypothesized mechanism of action based on the available evidence.
Caption: Hypothesized mechanism of action for benzoic acid esters.
Experimental Protocols for Acaricidal Efficacy Testing
To ensure the scientific integrity and reproducibility of acaricidal efficacy studies, standardized experimental protocols are crucial. The following are detailed methodologies for contact and fumigant toxicity bioassays, adapted from established scientific literature.
Contact Toxicity Bioassay (Leaf-Dip Method)
This method is suitable for assessing the direct contact toxicity of a compound to mites on a leaf surface.
Caption: Workflow for a contact toxicity (leaf-dip) bioassay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., this compound) in an appropriate solvent (e.g., acetone or ethanol with a surfactant). A negative control (solvent only) should also be prepared.
-
Mite Rearing and Leaf Disc Preparation: Rear a healthy colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant. Excise leaf discs of a uniform size from the host plant.
-
Infestation: Place a known number of adult mites (e.g., 20-30) onto each leaf disc.
-
Treatment Application: Using fine forceps, dip each infested leaf disc into the corresponding test solution for a standardized period (e.g., 10 seconds).
-
Drying and Incubation: Allow the treated leaf discs to air dry for a short period. Place each disc, adaxial side up, on a moistened filter paper or cotton pad in a Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: At predetermined time intervals (e.g., 24, 48, and 72 hours), examine the mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (median lethal concentration) value using probit analysis.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its vapor phase, which is particularly relevant for volatile compounds.
Caption: Workflow for a fumigant toxicity bioassay.
Step-by-Step Methodology:
-
Preparation of Test Substance: Apply a precise amount of the test compound (e.g., dissolved in a volatile solvent) onto a small piece of filter paper. Allow the solvent to evaporate completely.
-
Mite Preparation: Place a known number of adult mites into a small, ventilated container (e.g., a glass vial with a fine mesh lid) to allow for air exchange but prevent escape.
-
Exposure: Place the mite container and the treated filter paper into a larger, airtight container (e.g., a sealed glass jar). Ensure there is no direct contact between the mites and the treated filter paper.
-
Incubation: Keep the sealed containers in a controlled environment (e.g., 25°C in the dark) for a specified duration.
-
Mortality Assessment: After the exposure period, remove the mite containers and assess mortality as described in the contact toxicity bioassay.
-
Data Analysis: Calculate the LT50 (median lethal time) for different concentrations of the test compound.
Conclusion and Future Directions
While direct experimental data on the acaricidal efficacy of this compound is currently lacking, the available evidence for benzoic acid and methyl benzoate provides a strong rationale for its investigation as a potential acaricide. The comparable efficacy of benzoic acid to benzyl benzoate, the potent acaricidal and repellent activity of methyl benzoate, and the enhanced repellency observed with a methoxy-substituted analog all point to the promise of this compound.
Future research should focus on conducting direct comparative studies of this compound against a panel of commercially available synthetic and natural acaricides. Elucidating its precise mechanism of action and evaluating its safety profile for non-target organisms will be critical steps in its development as a viable pest management tool. The detailed experimental protocols provided in this guide offer a framework for such investigations, ensuring the generation of robust and comparable data.
References
- 1. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Acaricidal activities of paeonol and benzoic acid from Paeonia suffruticosa root bark and monoterpenoids against Tyrophagus putrescentiae (Acari: Acaridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acaricidal effects of methyl benzoate against Tetranychus urticae Koch (Acari: Tetranychidae) on common crop plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Ethyl 2-methoxybenzoate
This guide provides an in-depth, comparative analysis of fundamental two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural determination of small molecules, using Ethyl 2-methoxybenzoate as a practical example. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.
In the landscape of pharmaceutical development and chemical research, the precise and unequivocal determination of a molecule's structure is a cornerstone of regulatory submission and intellectual property.[1] While one-dimensional (1D) NMR provides a foundational overview of a molecule's proton and carbon environments, it often falls short in resolving the complex spin systems and long-range connectivities inherent in drug-like molecules.[2] 2D NMR spectroscopy addresses this challenge by spreading spectral information across two frequency dimensions, transforming overlapping signals into a clear map of atomic correlations.[2]
This guide will dissect the application of three core 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to elucidate the structure of this compound (C₁₀H₁₂O₃). We will explore how these techniques, when used in concert, provide complementary data that interlocks to build an unassailable structural proof.
The Analytical Subject: this compound
This compound presents a representative challenge for structural analysis. It contains an ethyl ester group, a methoxy group, and a substituted aromatic ring—features common in many pharmaceutical compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.79 | dd | 1H |
| H-4 | ~7.47 | ddd | 1H |
| H-3 | ~6.97 | d | 1H |
| H-5 | ~6.97 | t | 1H |
| -OCH₂CH₃ | ~4.37 | q | 2H |
| -OCH₃ | ~3.90 | s | 3H |
| -OCH₂CH₃ | ~1.39 | t | 3H |
Table 1: Predicted ¹H NMR spectral data for this compound. Data derived from analogous compounds and spectral databases.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C=O | ~166.7 | N/A (Quaternary) |
| C-2 | ~157.5 | N/A (Quaternary) |
| C-4 | ~133.5 | Positive (CH) |
| C-6 | ~131.5 | Positive (CH) |
| C-1 | ~120.2 | N/A (Quaternary) |
| C-5 | ~120.0 | Positive (CH) |
| C-3 | ~112.0 | Positive (CH) |
| -OCH₂CH₃ | ~61.0 | Negative (CH₂) |
| -OCH₃ | ~55.8 | Positive (CH₃) |
| -OCH₂CH₃ | ~14.2 | Positive (CH₃) |
Table 2: Predicted ¹³C NMR and DEPT-135 spectral data for this compound.
While 1D NMR can identify these distinct groups, definitively assigning each aromatic proton and carbon, and confirming the connectivity of the ester and methoxy groups to the ring, requires the deeper insights provided by 2D techniques.
Comparative Analysis of 2D NMR Methodologies
A logical workflow is essential for efficient and accurate structure elucidation. The following sections compare the three key experiments, detailing their purpose, the data they provide, and the rationale for their use.
¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton Networks
-
Principle and Purpose: COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[2][4] It generates a 2D spectrum with the ¹H spectrum on both axes, where off-diagonal cross-peaks connect coupled protons.[5]
-
Experimental Causality: The primary goal of the COSY experiment is to establish proton connectivity frameworks. For this compound, this means:
-
Confirming the Ethyl Group: A distinct cross-peak will connect the methylene (-OCH₂) quartet and the methyl (-CH₃) triplet, irrefutably proving they are part of the same ethyl spin system.
-
Mapping the Aromatic System: Cross-peaks will reveal the adjacency of the aromatic protons, helping to trace the connectivity around the benzene ring. For instance, H-6 will show a correlation to H-5, which in turn will show a correlation to H-4, and so on.
-
-
Expected COSY Correlations:
| Proton 1 | Correlates to (Proton 2) | Relationship |
| -OCH₂CH₃ (~4.37 ppm) | -OCH₂CH₃ (~1.39 ppm) | ³JHH Coupling |
| H-6 (~7.79 ppm) | H-5 (~6.97 ppm) | ³JHH Coupling |
| H-5 (~6.97 ppm) | H-4 (~7.47 ppm) | ³JHH Coupling |
| H-4 (~7.47 ppm) | H-3 (~6.97 ppm) | ³JHH Coupling |
Table 3: Predicted ¹H-¹H COSY correlations for this compound.
Caption: COSY reveals through-bond proton coupling networks.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Principle and Purpose: HSQC is a heteronuclear experiment that maps protons directly to the carbons they are attached to via one-bond (¹JCH) coupling.[4][6] The resulting spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each cross-peak representing a direct C-H bond.[5] An "edited" HSQC can also differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing the same information as a DEPT-135 experiment but with much greater sensitivity.[6]
-
Experimental Causality: After identifying proton networks with COSY, the HSQC experiment serves as a powerful bridge to the carbon skeleton. It allows for the unambiguous assignment of every protonated carbon atom. For our molecule, it will definitively link the chemical shift of each proton in Table 1 to its corresponding carbon in Table 2.
-
Expected HSQC Correlations:
| Proton (¹H Shift, ppm) | Correlates to (¹³C Shift, ppm) | Carbon Assignment |
| ~7.79 | ~131.5 | C-6 |
| ~7.47 | ~133.5 | C-4 |
| ~6.97 (d) | ~112.0 | C-3 |
| ~6.97 (t) | ~120.0 | C-5 |
| ~4.37 | ~61.0 | -OCH₂CH₃ |
| ~3.90 | ~55.8 | -OCH₃ |
| ~1.39 | ~14.2 | -OCH₂CH₃ |
Table 4: Predicted ¹H-¹³C HSQC correlations for this compound.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
-
Principle and Purpose: The HMBC experiment is the key to assembling the molecular fragments. It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[7][8] Crucially, one-bond correlations are suppressed, making the spectrum a map of longer-range connectivities.[6]
-
Experimental Causality: This is the final and most critical step. HMBC provides the evidence to connect the ethyl group, the methoxy group, and the aromatic ring. The absence of a correlation can be as informative as its presence, though care must be taken as cross-peak intensity depends on the coupling constant, which can be near zero for certain dihedral angles.[6] Key questions answered by HMBC include:
-
Where is the ethyl ester attached? The -OCH₂ protons should show a correlation to the carbonyl carbon (C=O) and to the aromatic carbon C-1.
-
Where is the methoxy group? The -OCH₃ protons should show a correlation to the aromatic carbon C-2.
-
How are the aromatic substituents oriented? The aromatic proton H-6 should show a correlation to the carbonyl carbon, confirming its ortho position.
-
-
Expected Key HMBC Correlations:
| Proton (¹H Shift, ppm) | Correlates to (¹³C Shift, ppm) | Relationship | Structural Confirmation |
| -OCH₂CH₃ (~4.37) | ~166.7 (C=O) | ²JCH | Confirms ester linkage |
| -OCH₂CH₃ (~4.37) | ~120.2 (C-1) | ³JCH | Confirms ester position |
| -OCH₃ (~3.90) | ~157.5 (C-2) | ²JCH | Confirms methoxy position |
| H-6 (~7.79) | ~166.7 (C=O) | ³JCH | Confirms ortho position of ester |
| H-6 (~7.79) | ~157.5 (C-2) | ³JCH | Confirms ortho position of methoxy |
| H-3 (~6.97) | ~157.5 (C-2) | ²JCH | Confirms ortho position of methoxy |
| H-3 (~6.97) | ~120.2 (C-1) | ³JCH | Confirms ortho position of ester |
Table 5: Predicted key long-range ¹H-¹³C HMBC correlations for this compound.
Caption: HMBC reveals long-range connectivities, assembling the structure.
Integrated Workflow and Data Synthesis
The power of these techniques lies in their combined, systematic application. A single experiment in isolation leaves ambiguities; together, they form a self-validating system.
Caption: A systematic workflow for 2D NMR-based structure elucidation.
Experimental Protocols
The following are generalized protocols for acquiring high-quality 2D NMR data on a standard 400-600 MHz spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
General Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Obtain a standard 1D ¹H spectrum to verify sample concentration and shimming quality. Record key acquisition parameters.
Protocol for ¹H-¹H COSY:
-
Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals (~10-12 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8 scans) per increment.
-
Collect 256-512 increments in the indirect dimension (F1) for adequate resolution.
-
Process the data using a sine-bell or similar window function in both dimensions and perform Fourier transformation.
Protocol for ¹H-¹³C HSQC:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as above. Set the ¹³C spectral width to cover all expected carbon signals (~0-180 ppm).
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a standard value for most organic molecules.
-
Acquire 2-4 scans per increment.
-
Collect 256-400 increments in the F1 dimension.
-
Process with appropriate window functions and perform Fourier transformation.
Protocol for ¹H-¹³C HMBC:
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set spectral widths as in the HSQC experiment. The ¹³C dimension may need to be expanded to ~0-220 ppm to include all quaternary carbons.
-
The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a robust starting point, as it covers a wide range of typical two- and three-bond couplings.[4]
-
Acquire a higher number of scans (e.g., 8-32) per increment due to the lower sensitivity of the experiment.
-
Collect 256-512 increments in the F1 dimension.
-
Process the data, typically using a magnitude calculation in the indirect dimension.
Conclusion
The structural elucidation of this compound serves as a clear demonstration of the synergistic power of modern 2D NMR techniques. While 1D NMR lays the groundwork, it is the integrated application of COSY, HSQC, and HMBC that provides the rigorous, multi-faceted evidence required for confident structural assignment. COSY defines the proton frameworks, HSQC links these frameworks to the carbon skeleton, and HMBC pieces the entire puzzle together. This logical, self-validating workflow is an indispensable tool in chemical research and is fundamental to the successful progression of candidates in the drug discovery and development pipeline.[9][10][11][12]
References
- 1. emerypharma.com [emerypharma.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rsc.org [rsc.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. princeton.edu [princeton.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 12. azooptics.com [azooptics.com]
A Senior Application Scientist's Guide to Alternatives for Ethyl 2-Methoxybenzoate in Key Synthetic Transformations
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Ethyl 2-methoxybenzoate, a seemingly simple aromatic ester, has long served as a reliable building block in the synthesis of a variety of important heterocyclic scaffolds and complex molecules. However, the pursuit of improved yields, milder reaction conditions, and greater functional group tolerance necessitates a critical evaluation of its role and the exploration of viable alternatives.
This guide provides a comprehensive comparison of this compound with alternative reagents in three pivotal synthetic applications: the synthesis of coumarins, the construction of xanthone cores, and its utility in Grignard reactions and directed ortho-metalation. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Synthesis of Coumarins: Beyond the Classical Pechmann Condensation
The coumarin scaffold is a privileged motif in medicinal chemistry and materials science. The Pechmann condensation, a classic method for coumarin synthesis, traditionally involves the reaction of a phenol with a β-ketoester, such as ethyl acetoacetate, under acidic conditions. While effective, this method can be limited by harsh conditions and the availability of substituted β-ketoesters. An alternative approach involves the use of ortho-hydroxy-substituted aromatic aldehydes or ketones, which can undergo condensation with various active methylene compounds. Here, we compare the use of salicylaldehyde derivatives as alternatives to the phenol/β-ketoester combination, which circumvents the need for a separate ortho-formylation or acylation step that might be required when starting with a simple phenol.
Comparative Analysis: Pechmann Condensation vs. Knoevenagel Condensation of Salicylaldehydes
| Reaction | Key Reactants | Catalyst/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pechmann Condensation | Phenol + Ethyl Acetoacetate | H₂SO₄, Amberlyst-15, etc. | 43-97%[1] | Simple starting materials, one-pot reaction. | Harsh acidic conditions, limited phenol scope, potential for side reactions. |
| Knoevenagel Condensation | Salicylaldehyde + Diethyl Malonate | Piperidine/AcOH, PIDA/EtOH | 80-92%[2] | Milder conditions, broader substrate scope, good yields. | Requires pre-functionalized salicylaldehyde. |
The choice between these routes is often dictated by the availability of the starting materials. If a substituted phenol is readily available, the Pechmann condensation offers a direct entry to coumarins. However, for more complex substitution patterns on the coumarin ring, the Knoevenagel condensation of a pre-functionalized salicylaldehyde with an active methylene compound often provides a more versatile and higher-yielding approach under milder conditions[2].
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [1]
-
In a round-bottom flask, combine resorcinol (1.10 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add Amberlyst-15 (0.20 g) as the catalyst.
-
Heat the mixture under microwave irradiation at 100°C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Synthesis of Coumarin-3-carboxylate via Knoevenagel Condensation [2]
-
To a solution of salicylaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add diethyl malonate (1.60 g, 10 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) and glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Reaction Workflow
Caption: Comparative workflow for coumarin synthesis.
The Synthesis of Xanthones: Alternatives to Friedel-Crafts Acylation
Xanthones are another class of heterocyclic compounds with significant biological activities. A common synthetic route involves the intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid precursor. This precursor is often prepared from a salicylic acid derivative, such as this compound, and a phenol. However, the Friedel-Crafts acylation step can require harsh conditions and may not be suitable for substrates with sensitive functional groups. A modern alternative involves the coupling of arynes with substituted benzoates, which can proceed under milder conditions[3].
Comparative Analysis: Friedel-Crafts Acylation vs. Aryne Annulation
| Reaction | Key Reactants | Catalyst/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 2-Phenoxybenzoic acid | PPA, H₂SO₄, Eaton's reagent | Variable, often moderate to good. | Readily available starting materials. | Harsh acidic conditions, potential for rearrangements, limited functional group tolerance. |
| Aryne Annulation | Silylaryl triflate + Substituted Benzoate | CsF, THF, 65°C | Up to 85%[3] | Milder conditions, broader substrate scope, good yields. | Requires synthesis of silylaryl triflate precursor. |
The aryne-based methodology offers a significant advantage in terms of reaction conditions and functional group compatibility, making it a powerful tool for the synthesis of complex xanthones[3].
Experimental Protocols
Protocol 3: Synthesis of Xanthone via Intramolecular Friedel-Crafts Acylation
-
To polyphosphoric acid (PPA) (20 g) preheated to 100°C, add 2-phenoxybenzoic acid (2.14 g, 10 mmol) portion-wise with stirring.
-
Heat the reaction mixture to 180-200°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated xanthone is filtered, washed with water, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from ethanol.
Protocol 4: Synthesis of Xanthone via Aryne Annulation [3]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) and ethyl 2-hydroxybenzoate (1.2 mmol) in anhydrous THF (5 mL).
-
Add cesium fluoride (CsF) (4.0 mmol) to the solution.
-
Heat the reaction mixture at 65°C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism Visualization
Caption: Mechanistic comparison of xanthone synthesis routes.
Grignard Reactions and Directed Ortho-Metalation: Exploring Reactivity and Regioselectivity
This compound is a versatile substrate for both Grignard reactions and directed ortho-metalation (DoM). In Grignard reactions, the ester functionality reacts with two equivalents of the Grignard reagent to form a tertiary alcohol[4]. In DoM, the methoxy group can direct lithiation to the ortho position, allowing for subsequent functionalization.
Comparative Analysis: Reactivity of Benzoate Esters
In the context of directed ortho-metalation, the methoxy group of this compound is a moderately effective directing group. Stronger directing groups, such as amides or carbamates, can lead to more efficient and faster lithiation[5].
| Reaction | Substrate | Key Features | Expected Outcome |
| Grignard Reaction | Ethyl Benzoate | Unsubstituted aromatic ring. | Forms a tertiary alcohol with two identical aryl/alkyl groups from the Grignard reagent. |
| Grignard Reaction | This compound | Electron-donating methoxy group. | Forms a tertiary alcohol, potentially at a slightly slower rate than ethyl benzoate. |
| Directed Ortho-Metalation | Anisole | Methoxy directing group. | Ortho-lithiation followed by reaction with an electrophile. |
| Directed Ortho-Metalation | N,N-Diethylbenzamide | Stronger amide directing group. | More efficient ortho-lithiation compared to anisole. |
Experimental Protocols
Protocol 5: Synthesis of Triphenylmethanol via Grignard Reaction with Ethyl Benzoate
-
Prepare phenylmagnesium bromide from bromobenzene (1.57 g, 10 mmol) and magnesium turnings (0.24 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
To the freshly prepared Grignard reagent, add a solution of ethyl benzoate (0.75 g, 5 mmol) in anhydrous diethyl ether (10 mL) dropwise at 0°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude triphenylmethanol by recrystallization.
Protocol 6: Directed Ortho-Metalation of Anisole
-
To a solution of anisole (1.08 g, 10 mmol) in anhydrous THF (20 mL) at -78°C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise.
-
Stir the mixture at 0°C for 1 hour.
-
Cool the reaction back to -78°C and add the desired electrophile (e.g., benzaldehyde, 1.06 g, 10 mmol).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship Diagram
Caption: Conceptual overview of Grignard and DoM reactions.
Conclusion
While this compound remains a valuable and cost-effective starting material for many synthetic applications, a thorough understanding of the available alternatives is paramount for the modern synthetic chemist. For coumarin synthesis, the Knoevenagel condensation of salicylaldehydes offers a milder and often higher-yielding alternative to the classical Pechmann condensation. In the realm of xanthone synthesis, aryne annulation presents a powerful method that circumvents the harsh conditions of traditional Friedel-Crafts acylation. Finally, when considering Grignard reactions and directed ortho-metalation, the choice of substrate and directing group can significantly impact reactivity and regioselectivity. By carefully considering the specific requirements of a synthetic target, researchers can leverage this knowledge to design more efficient and elegant synthetic routes.
References
- 1. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepp.in [prepp.in]
- 5. uwindsor.ca [uwindsor.ca]
A Researcher's Guide to the Quantitative Comparison of Reaction Rates for Substituted Benzoates
For professionals engaged in chemical research and drug development, a deep understanding of how molecular structure influences reactivity is paramount. The substituted benzoate scaffold serves as a classic and instructive model for exploring these relationships. This guide provides a comprehensive, data-supported comparison of reaction rates for various substituted benzoates, moving beyond a simple recitation of facts to explain the underlying principles and experimental considerations. We will delve into the Hammett equation as a predictive tool and provide detailed, validated protocols for the empirical determination of reaction rates.
The Hammett Equation: Quantifying Substituent Effects
At the heart of understanding the reactivity of substituted benzoates is the Hammett equation.[1][2] Developed by Louis Plack Hammett, this linear free-energy relationship (LFER) provides a quantitative framework for correlating reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzoic acid derivatives.[3][4] The equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
Where:
-
k or K represents the rate or equilibrium constant for the substituted benzoate.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzoate.[1]
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.[1]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a specific reaction to the electronic effects of the substituents.[1][4]
The value and sign of ρ provide critical insights into the reaction mechanism.[4] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of positive charge in the transition state.
Caption: Logical relationship of the Hammett Equation components.
Quantitative Comparison of Reaction Kinetics
The following tables summarize kinetic data for key reactions of substituted benzoates, demonstrating the influence of various substituents on reaction rates.
Table 1: Dissociation Constants of Substituted Benzoic Acids in Water at 25°C
The dissociation of benzoic acid is the foundational reaction for determining substituent constants (σ), with ρ defined as 1.00 for this process.[1]
| Substituent (X) | Position | σ | pKa | Ka (x 10⁻⁵) |
| -H | - | 0.00 | 4.20 | 6.31 |
| -CH₃ | para | -0.17 | 4.37 | 4.27 |
| -OCH₃ | para | -0.27 | 4.47 | 3.39 |
| -Cl | para | +0.23 | 3.98 | 10.5 |
| -CN | para | +0.66 | 3.55 | 28.2 |
| -NO₂ | para | +0.78 | 3.44 | 36.3 |
| -CH₃ | meta | -0.07 | 4.27 | 5.37 |
| -OCH₃ | meta | +0.12 | 4.09 | 8.13 |
| -Cl | meta | +0.37 | 3.83 | 14.8 |
| -CN | meta | +0.56 | 3.64 | 22.9 |
| -NO₂ | meta | +0.71 | 3.49 | 32.4 |
Data sourced from various physical organic chemistry texts.
Table 2: Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Benzoates
The alkaline hydrolysis (saponification) of ethyl benzoates is a classic reaction for illustrating the Hammett relationship. For this reaction, the reaction constant (ρ) is +2.498.[4]
| Substituent (X) | Position | σ | Relative Rate (k/k₀) |
| -H | - | 0.00 | 1.00 |
| -CH₃ | para | -0.17 | 0.45 |
| -OCH₃ | para | -0.27 | 0.28 |
| -Cl | para | +0.23 | 3.00 |
| -Br | para | +0.23 | 3.00 |
| -NO₂ | para | +0.78 | 56.0 |
| -CH₃ | meta | -0.07 | 0.69 |
| -OCH₃ | meta | +0.12 | 1.85 |
| -Cl | meta | +0.37 | 5.60 |
| -Br | meta | +0.37 | 5.60 |
| -NO₂ | meta | +0.71 | 33.0 |
Data sourced from various physical organic chemistry texts.
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are the bedrock of any quantitative comparison. Below are detailed, self-validating protocols for determining the reaction rates of substituted benzoates.
Protocol 1: Kinetic Analysis of Ester Saponification via Conductometry
This method is highly effective for monitoring the saponification of esters, as it relies on the change in conductivity as the reaction progresses.[5][6][7] The highly mobile hydroxide ions (OH⁻) are consumed and replaced by the less mobile carboxylate ions (RCOO⁻), leading to a decrease in the solution's conductivity.[5]
Materials:
-
Substituted ethyl benzoate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Ethanol (reagent grade)
-
Conductivity meter with a temperature-controlled cell
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted ethyl benzoate in ethanol.
-
Prepare a standardized aqueous solution of NaOH.
-
-
Instrument Setup and Calibration:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Set the thermostatted water bath to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Equilibrate separate solutions of the ethyl benzoate and NaOH to the reaction temperature.
-
Initiate the reaction by mixing equal volumes of the two solutions in the temperature-controlled conductivity cell.
-
Immediately begin recording the conductivity at regular time intervals until a stable reading is achieved, indicating the completion of the reaction.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of ester and NaOH, the rate constant (k) can be determined by plotting 1/Cₜ versus time, where Cₜ is the concentration of the reactants at time t. The slope of this line is equal to k.
-
The concentration at any given time can be related to the change in conductivity.
-
Caption: Experimental workflow for saponification kinetics via conductometry.
Protocol 2: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry
This technique is applicable when either a reactant or a product has a distinct UV-Vis absorbance profile, allowing for the continuous monitoring of concentration changes.[1]
Materials:
-
Substituted benzoate ester
-
Buffer solution of the desired pH
-
Solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare a stock solution of the substituted benzoate ester in a suitable solvent and a stock solution of the buffer at the desired pH and ionic strength.[1]
-
Determine λmax: Record the UV-Vis spectrum of the product (the corresponding substituted benzoic acid or phenol) to identify the wavelength of maximum absorbance (λmax).[1]
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
Pipette the required volume of buffer solution into a quartz cuvette.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the cuvette. Mix thoroughly and quickly.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the absorbance remains constant, signifying the reaction's completion.[1]
-
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance versus time. For a first-order or pseudo-first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.[1]
Causality Behind Experimental Choices
-
Choice of Saponification: The saponification of esters is a well-characterized, second-order reaction that is highly sensitive to the electronic effects of substituents, making it an excellent model system for Hammett analysis.[8]
-
Conductometry vs. UV-Vis: Conductometry is particularly advantageous for saponification as it directly measures the change in ionic composition.[5][6] UV-Vis spectrophotometry is a versatile alternative, provided there is a suitable chromophore in the system.
-
Temperature Control: Reaction rates are highly dependent on temperature. Precise temperature control is crucial for obtaining accurate and reproducible kinetic data.
-
Solvent System: The choice of solvent can significantly influence reaction rates. For saponification, a mixture of water and an organic solvent like ethanol is often used to ensure the solubility of both the ester and the hydroxide.[4]
Conclusion
The quantitative comparison of reaction rates for substituted benzoates provides a powerful illustration of structure-activity relationships in organic chemistry. By employing the Hammett equation as a predictive tool and utilizing robust experimental techniques such as conductometry and UV-Vis spectrophotometry, researchers can gain deep insights into reaction mechanisms and the electronic effects of substituents. This knowledge is fundamental to the rational design of molecules with desired reactivity and properties in fields ranging from catalysis to medicinal chemistry.
References
A Comparative Benchmarking Guide to Ethyl 2-Methoxybenzoate Derivatives in Research
For researchers, scientists, and professionals in drug development, the selection of chemical scaffolds is a critical decision that dictates the trajectory of their work. Ethyl 2-methoxybenzoate and its derivatives represent a versatile class of compounds with wide-ranging applications, from medicinal chemistry to flavor science and agrochemicals. This guide provides an in-depth, objective comparison of the performance of these derivatives against relevant alternatives, supported by experimental data to inform your research and development endeavors.
Synthetic Efficiency: A Comparative Look at Esterification
The synthesis of this compound derivatives is most commonly achieved through Fischer esterification of the corresponding benzoic acid. The efficiency of this reaction is a key performance indicator for researchers. A notable example is the synthesis of Ethyl 2,6-dimethoxybenzoate.
High-Yield Synthesis of Ethyl 2,6-dimethoxybenzoate
An acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol has been reported to produce Ethyl 2,6-dimethoxybenzoate in an excellent yield of 90%.[1] This high yield sets a benchmark for the synthesis of other substituted this compound derivatives.
Experimental Protocol: Synthesis of Ethyl 2,6-dimethoxybenzoate
-
Reaction Setup: A mixture of 2,6-dimethoxybenzoic acid (0.01 mol) and absolute ethanol (25 mL) is taken in a round-bottom flask.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
Reflux: The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The resulting oily residue is poured into water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether (3 x 25 mL).
-
Purification: The combined organic layers are washed with a dilute sodium carbonate solution to remove any unreacted acid, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the synthesis of Ethyl 2,6-dimethoxybenzoate.
Performance in Agrochemicals: Insect Repellency
Benzoate esters have garnered significant interest as insect repellents, offering potential alternatives to synthetic compounds like DEET. Research into the structure-activity relationship of these compounds provides valuable insights for developing new and effective repellents.
Comparative Efficacy against Bed Bugs
A study investigating the repellent effects of methyl benzoate and its analogs against the common bed bug (Cimex lectularius) demonstrated that methoxy-substituted derivatives are particularly effective. Notably, mthis compound (M2MOB) and methyl 3-methoxybenzoate (M3MOB) exhibited stronger and longer-lasting repellency than the parent compound, methyl benzoate.[2]
The performance of these benzoate derivatives was benchmarked against N,N-diethyl-meta-toluamide (DEET), a widely used insect repellent. The results indicated that M2MOB and M3MOB showed comparable, and in some aspects superior, repellency to DEET against both insecticide-susceptible and pyrethroid-resistant strains of bed bugs.[2]
| Compound | Repellency against Susceptible Strain | Repellency against Resistant Strain | Long-lasting Effect |
| Mthis compound (M2MOB) | Stronger than Methyl Benzoate | Effective | Maintained repellency for 21 days |
| Methyl 3-methoxybenzoate (M3MOB) | Stronger than Methyl Benzoate | Effective | Lost repellency before 14 days |
| DEET | Effective | Effective | Maintained repellency for 28 days |
Applications in Medicinal Chemistry: Antimicrobial Activity
Benzoate derivatives are well-known for their antimicrobial properties and are commonly used as preservatives in food and pharmaceutical products. Their mechanism of action involves the disruption of microbial cell membranes and intracellular pH.[3]
dot graph "antimicrobial_mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Antimicrobial mechanism of benzoate esters.
Comparative Antimicrobial Efficacy
The antimicrobial activity of various benzoate esters can be compared by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency. The efficacy of these compounds is often pH-dependent, with greater activity observed in acidic conditions.[3]
| Compound | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Candida albicans (MIC) |
| Sodium Benzoate (pH 4.0) | 1000 ppm[3] | 1000 ppm[3] | 2.5 mg/ml |
| Methylparaben | 2.6 mM | - | - |
| Propylparaben | 2.2 mM | - | - |
Use in the Flavor and Fragrance Industry
This compound is utilized as a nature-identical flavoring and fragrance substance. It is described as having sweet, aromatic, phenolic, and wintergreen organoleptic notes.[3] Its methyl analog, mthis compound, is noted for its sweet-herbaceous and delicately floral odor, with a taste reminiscent of chervil and anise at higher concentrations.[4]
A comprehensive, quantitative sensory panel comparison of various this compound derivatives against other common flavoring agents is not extensively documented in publicly available literature. Such studies would be invaluable for fine-tuning flavor profiles in food and beverage applications.
Spectroscopic and Physicochemical Properties
A thorough understanding of the spectroscopic and physicochemical properties of this compound and its derivatives is essential for their characterization and application.
| Property | This compound | Ethyl 2,6-dimethoxybenzoate |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₄ |
| Molecular Weight | 180.20 g/mol [1] | 210.22 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: 6.8-7.8, OCH₂: ~4.3 (q), OCH₃: ~3.8 (s), CH₃: ~1.3 (t) | Aromatic H: 6.57-7.29, OCH₂: 4.40 (q), OCH₃: 3.82 (s), CH₃: 1.38 (t) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~166 | C=O: 166.7, Aromatic C: 103.9-157.2, OCH₂: 61.3, OCH₃: 56.0, CH₃: 14.3 |
| IR (cm⁻¹) | C=O: ~1720 | C=O: 1729 |
Conclusion
This compound and its derivatives are a promising class of compounds with demonstrated high performance in various research applications. The high synthetic yield of derivatives like Ethyl 2,6-dimethoxybenzoate makes them attractive for large-scale production. In the field of agrochemicals, methoxy-substituted benzoates show significant potential as insect repellents, with performance comparable to industry standards like DEET. Their well-established antimicrobial properties continue to be of interest in medicinal chemistry and food science.
While there is a solid foundation of data for these applications, this guide also highlights areas where further comparative research is needed. Specifically, quantitative sensory analysis of their flavoring properties and direct comparative studies of their anti-inflammatory and other medicinal activities would provide a more complete picture of their performance landscape. Such data will be crucial for unlocking the full potential of this versatile chemical scaffold.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methoxybenzoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), a common laboratory reagent. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of all laboratory personnel. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent properties of a chemical is the first step in managing its waste. This compound is classified as a Category 4 combustible liquid according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] While not highly flammable, it can ignite if exposed to heat or open flames.[1][2] Some data also suggests it may cause skin and eye irritation.[3] Therefore, the causality behind our safety protocols is the mitigation of these fire and contact hazards.
Essential Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Gloves: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1]
-
Protective Clothing: A standard lab coat or other protective clothing is necessary to prevent skin contact.[1]
The Regulatory Landscape: A Foundation for Compliance
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department. This federal framework mandates a "cradle to grave" management system for hazardous waste.[5]
Crucially, federal regulations are a baseline. Your institution's Environmental Health and Safety (EHS) office provides the definitive procedures for your specific location.[4] Never dispose of this compound down the sink or in the regular trash, as this violates regulatory standards and can harm the environment.[4][6]
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 7335-26-4 | [2] |
| Hazard Classification | Combustible liquid (Category 4) | [1][2] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Vendor | [1][2] |
| Sink Disposal | Prohibited | [4][6] |
| Trash Disposal | Prohibited | [4][6] |
| Required PPE | Safety goggles, chemical-resistant gloves, protective clothing | [1] |
Standard Operating Procedure for Disposal of Unused or Waste Product
This protocol outlines the self-validating system for safely accumulating and disposing of this compound waste. The goal is to ensure the waste is securely contained, clearly identified, and ready for collection by trained EHS personnel.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a dedicated, compatible waste container.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Causality: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to pressure buildup, fire, or the generation of toxic fumes. Segregate waste by compatibility, not alphabetically.[4] Keep it away from strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Ensure the waste container is in good condition, free of leaks, and has a secure, tight-fitting lid.[7] The container must remain closed except when adding waste.[7]
-
As soon as the first drop of waste is added, label the container with an official "Hazardous Waste" tag provided by your EHS department.[4][8]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full, common chemical name: "Waste this compound". Do not use abbreviations, acronyms, or chemical formulas.[4]
-
The date of waste generation.[4]
-
The location of origin (building, room number).[4]
-
The Principal Investigator's name and contact information.[4]
-
Appropriate hazard pictograms (e.g., for flammability).[4]
-
Step 3: Arranging for Disposal
-
Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.[9][10]
-
Follow your institution's specific procedures to request a waste pickup from the EHS office. This typically involves submitting a completed hazardous waste form or using an online system.[4]
-
Do not transport hazardous waste outside of your laboratory; this must be done by trained EHS staff.[8]
Managing Empty Containers and Contaminated Materials
An "empty" container is not truly empty from a regulatory standpoint until it has been properly decontaminated.
Protocol for Decontaminating Empty Containers:
-
Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone).[7][8]
-
Crucially, collect this rinsate as hazardous waste. [7] It should be added to a compatible solvent waste stream.
-
After triple-rinsing, allow the container to air dry.[7]
-
Deface or remove the original label to prevent confusion.[8]
-
The decontaminated container can now be disposed of in the regular trash or recycled, according to your facility's policies.[7][8]
Any labware (e.g., glassware, pipette tips) or debris (e.g., absorbent pads from a spill) grossly contaminated with this compound must also be disposed of as hazardous waste.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent injury and further contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Remove Ignition Sources: As this compound is a combustible liquid, extinguish any open flames and turn off hot plates or other potential ignition sources.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean Up: While wearing full PPE, carefully sweep or scoop the absorbent material and place it into a suitable container for disposal.[1]
-
Label as Waste: Label the container as "Hazardous Waste: Debris contaminated with this compound" and arrange for pickup via EHS.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for managing this compound waste in the laboratory.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. biosynth.com [biosynth.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
